molecular formula C6H4BrNO B056593 2-Bromopyridine-4-carboxaldehyde CAS No. 118289-17-1

2-Bromopyridine-4-carboxaldehyde

Cat. No.: B056593
CAS No.: 118289-17-1
M. Wt: 186.01 g/mol
InChI Key: RTWLIQFKXMWEJY-UHFFFAOYSA-N
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Description

2-Bromopyridine-4-carboxaldehyde is a versatile and highly valuable bifunctional heteroaromatic building block designed for advanced synthetic chemistry and drug discovery research. Its structure features two distinct reactive sites: an aldehyde group and a bromine substituent on the pyridine ring. The aldehyde group is amenable to a variety of transformations, most notably condensation reactions to form imines (Schiff bases) or its use in nucleophilic addition reactions, providing a handle for the introduction of diverse amine or alcohol-containing motifs. Concurrently, the bromine atom at the 2-position of the pyridine ring is highly activated towards modern metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the construction of complex bi- and tri-aryl systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLIQFKXMWEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376642
Record name 2-Bromopyridine-4-carboxaldehyde
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Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118289-17-1
Record name 2-Bromo-4-pyridinecarboxaldehyde
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Record name 2-Bromopyridine-4-carboxaldehyde
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Record name 2-Bromo-4-pyridinecarboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine-4-carboxaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a reactive bromine atom, and an aldehyde group, allows for diverse chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations to illustrate its chemical utility.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₄BrNO[1]
Molecular Weight 186.01 g/mol [1]
CAS Number 118289-17-1[1]
Appearance White to light yellow crystalline powder[2]
Melting Point 52-56 °C[1]
Boiling Point 272.9 ± 20.0 °C at 760 mmHg[1]
Solubility Soluble in common organic solvents.
LogP 1.34[1]
Spectroscopic Data

¹H NMR (Predicted):

  • Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)

  • Pyridine ring protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm)

¹³C NMR (Predicted):

  • Aldehyde carbonyl carbon: ~190-195 ppm

  • Pyridine ring carbons: Five signals in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy (Predicted):

  • C=O stretch (aldehyde): ~1700-1720 cm⁻¹

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹

  • Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

  • C-Br stretch: In the fingerprint region

Synthesis and Experimental Protocols

A common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, (2-bromopyridin-4-yl)methanol.[1] The Swern oxidation is a widely used and mild method for this transformation.

Synthesis of this compound via Swern Oxidation

This protocol is based on standard Swern oxidation procedures and is adapted for the synthesis of the title compound from (2-bromopyridin-4-yl)methanol.[3][4][5]

Experimental Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 10-15 minutes.

  • Addition of Alcohol: Dissolve (2-bromopyridin-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 20-30 minutes.

  • Addition of Base: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 10-15 minutes.

  • Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A (2-bromopyridin-4-yl)methanol P1 Swern Oxidation A->P1 B Oxalyl Chloride B->P1 C DMSO C->P1 D Triethylamine D->P1 E This compound P1->E

Synthesis of this compound via Swern Oxidation.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the aldehyde group and the bromo-substituted pyridine ring.

Reactions of the Aldehyde Group

1. Oxidation to Carboxylic Acid: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-bromoisonicotinic acid, another valuable synthetic intermediate.

Experimental Protocol (General):

  • Reaction Setup: Dissolve this compound in a suitable solvent such as acetone.

  • Oxidation: Add an oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with isopropanol. Remove the solvent under reduced pressure and partition the residue between water and an organic solvent like ethyl acetate. Separate the layers, and if the product is in the aqueous layer, acidify and extract. Dry the organic extracts and purify the product, for instance, by recrystallization.

2. Acetal Protection: The aldehyde group can be protected as an acetal, typically a cyclic acetal such as a 1,3-dioxolane, to prevent its reaction under conditions where it is not desired, such as during nucleophilic attack at the pyridine ring.

Experimental Protocol (General for Dioxolane Formation):

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in toluene.

  • Acetal Formation: Add ethylene glycol (1.2 equivalents) and a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

G Key Reactions of this compound cluster_oxidation Oxidation cluster_protection Protection A This compound B 2-Bromoisonicotinic Acid A->B Oxidizing Agent (e.g., Jones Reagent) C 2-(2-Bromopyridin-4-yl)-1,3-dioxolane A->C Ethylene Glycol, Acid Catalyst (e.g., p-TsOH)

Key Reactions of the Aldehyde Group.
Reactions Involving the Bromo-Pyridine Moiety

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a handle for the introduction of a wide range of substituents. This makes this compound a versatile precursor for the synthesis of highly functionalized pyridine derivatives.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its chemical properties, characterized by the reactivity of the aldehyde group and the bromo-substituted pyridine ring, offer multiple avenues for the construction of complex molecules. The experimental protocols provided herein serve as a guide for its synthesis and key transformations, empowering researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

physical properties of 2-Bromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromoisonicotinaldehyde

This technical guide provides a comprehensive overview of the core , a significant reagent in chemical research and a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental context, and visual representations of key concepts.

Chemical Identity and Structure

2-Bromoisonicotinaldehyde, also known by its synonyms 2-Bromo-4-formylpyridine and 2-Bromo-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative.[1][2][3] Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 2-position and an aldehyde group at the 4-position.

  • Molecular Formula: C₆H₄BrNO[1][3][4][5]

  • Molecular Weight: 186.01 g/mol [1][3][4][6]

  • CAS Number: 118289-17-1[1][3]

Summary of Physical Properties

The key physical characteristics of 2-Bromoisonicotinaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueCitations
Appearance White to light yellow or pale yellow crystalline powder, crystals, or chunks.[1][2][4][5]
Melting Point 52 - 57 °C[1][2][4][7]
Boiling Point 272.9 ± 20.0 °C (Predicted)[7][8]
Density 1.683 ± 0.06 g/cm³ (Predicted)[7]
Solubility Soluble in Acetone.[2][7]
Storage Conditions Refrigerate at 0-10°C under an inert atmosphere.[2][4][7]
Sensitivity Air and heat sensitive.[2][4][7]

Factors Influencing Physical Properties

The physical properties of aldehydes like 2-Bromoisonicotinaldehyde are dictated by their molecular structure. The presence of the polar carbonyl group (C=O) induces dipole-dipole interactions between molecules.[9][10][11] These interactions result in higher boiling points compared to non-polar alkanes of similar molecular weight, but lower boiling points than corresponding alcohols, which can form stronger intermolecular hydrogen bonds.[9][11] While aldehydes cannot hydrogen bond with each other, the oxygen atom in the carbonyl group can act as a hydrogen bond acceptor with water molecules, explaining the solubility of smaller aldehydes in water.[11][12] For 2-Bromoisonicotinaldehyde, its crystalline solid form at room temperature is consistent with its molecular weight and the strong dipole-dipole interactions present.

G A Molecular Structure (2-Bromoisonicotinaldehyde) B Polar Carbonyl Group (C=O) A->B contains C Molecular Weight (186.01 g/mol) A->C determines E Dipole-Dipole Interactions B->E leads to F Van der Waals Forces C->F contributes to D Intermolecular Forces D->E comprises D->F comprises G Physical Properties E->G influences F->G influences H Boiling Point G->H I Melting Point G->I J Solubility G->J

Caption: Logical diagram of factors affecting aldehyde physical properties.

Experimental Protocols for Property Determination

While specific experimental data for the synthesis and characterization of 2-Bromoisonicotinaldehyde are proprietary or found within patent literature, the determination of its physical properties follows standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point is determined to assess the purity of the crystalline solid.

  • Sample Preparation: A small amount of the dry, crystalline 2-Bromoisonicotinaldehyde is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device).

  • Heating: The sample is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A narrow melting range (e.g., 1-2 °C) is indicative of a high-purity substance.

G A Start: Obtain dry sample B Pack capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat rapidly to ~15°C below expected MP C->D E Reduce heating rate to 1-2°C per minute D->E F Observe for first sign of melting E->F G Record T1 F->G Yes H Observe for complete liquefaction G->H I Record T2 H->I Yes J End: Report melting range (T1 - T2) I->J

Caption: Experimental workflow for melting point determination.

Solubility Assessment

A qualitative assessment of solubility is performed to understand suitable solvent systems for reactions and purification.

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexanes) is selected.

  • Procedure: A small, measured amount of 2-Bromoisonicotinaldehyde (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated at a constant temperature (e.g., room temperature). The substance is classified as soluble, partially soluble, or insoluble based on visual observation. For 2-Bromoisonicotinaldehyde, solubility is noted in acetone.[2][7]

Safety and Handling

2-Bromoisonicotinaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[1][3][6]

  • Recommended PPE: Safety glasses or goggles, gloves, and a dust mask (e.g., N95 type) are recommended when handling the solid.[3][13]

  • Storage: The compound is sensitive to air and heat, necessitating storage in a cool, dry place (2-8°C) under an inert atmosphere.[2][7]

References

A Technical Guide to 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2-Bromopyridine-4-carboxaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its molecular structure, physicochemical properties, chemical reactivity, and safety information. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data is summarized in tables for clarity, and logical workflows are visualized using diagrams.

Introduction

This compound, also known as 2-bromoisonicotinaldehyde, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure incorporates a pyridine ring, a bromine atom, and a carboxaldehyde group, providing multiple sites for chemical modification. This versatility makes it a valuable starting material in the development of new pharmaceutical agents and other specialty chemicals.[1] This guide consolidates essential technical data to facilitate its effective and safe use in a research and development setting.

Molecular Structure and Chemical Identifiers

The molecular structure of this compound consists of a pyridine ring where the hydrogen at position 2 is substituted by a bromine atom and the hydrogen at position 4 is substituted by a carboxaldehyde (formyl) group.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name 2-bromopyridine-4-carbaldehyde [2]
CAS Number 118289-17-1 [2][3]
Molecular Formula C₆H₄BrNO [2][3][4]
Molecular Weight 186.01 g/mol [2][3][4]
Canonical SMILES C1=CN=C(C=C1C=O)Br [2]
InChI 1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H [2]
InChIKey RTWLIQFKXMWEJY-UHFFFAOYSA-N [2][3]

| Synonyms | 2-Bromo-4-pyridinecarboxaldehyde, 2-Bromoisonicotinaldehyde, 2-Bromo-4-formylpyridine |[2][5] |

Physicochemical Properties

This compound is typically a solid at room temperature.[1][4][6] Its physical properties are critical for handling, storage, and reaction setup.

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance White to light yellow or cream crystalline powder, crystals, or chunks. [1][4][6]
Melting Point 53 - 57 °C [6]
Purity/Assay ≥97.5% (GC), 98% [4]

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its functional groups: the aldehyde and the bromo-substituted pyridine ring.

  • Aldehyde Group Reactivity: The aldehyde group is highly active and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition.[1] It can also be protected via acetalization with alcohols under acidic conditions, a common strategy in multi-step synthesis.[1]

  • Bromopyridine Ring Reactivity: The bromine atom on the pyridine ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

G main This compound aldehyde Aldehyde Group (-CHO) main->aldehyde Reactive Site bromo Bromo Group (-Br on Pyridine) main->bromo Reactive Site reac_ald Nucleophilic Addition Oxidation/Reduction Acetalization aldehyde->reac_ald Undergoes reac_bromo Cross-Coupling Reactions (e.g., Suzuki, Heck) bromo->reac_bromo Undergoes

Caption: Key reactive sites of this compound.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the initial search, a representative procedure for the synthesis of the related precursor, 2-Bromopyridine, via a Sandmeyer-type reaction is detailed below. This illustrates the general methodology for introducing a bromine atom onto a pyridine ring from an amino-precursor.

Representative Synthesis: 2-Bromopyridine from 2-Aminopyridine [7][8]

  • Disclaimer: This protocol is for a related compound and should be adapted and optimized by a qualified chemist for the synthesis of the target molecule. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 790 mL of 48% hydrobromic acid.[7]

  • Cooling and Amine Addition: Cool the flask to 10–20°C in an ice-salt bath. Add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.[7]

  • Bromination: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.[7]

  • Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, carefully keeping the reaction temperature at or below 0°C.[7][8] Stir for an additional 30 minutes after the addition is complete.[7]

  • Neutralization: Slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, ensuring the temperature does not exceed 20–25°C.[7]

  • Extraction and Purification: Extract the nearly colorless reaction mixture with four 250-mL portions of ether. Dry the combined ether extracts over solid potassium hydroxide and distill to obtain the product.[7][8]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[9] The primary hazards include skin, eye, and respiratory irritation, and it is harmful if swallowed.[2]

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements (H-Codes) Precautionary Statements (P-Codes)

|

alt text
| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][6] H319: Causes serious eye irritation.[2][6] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust.[10] P280: Wear protective gloves/eye protection/face protection.[11] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Recommended Handling Protocol
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.[12]

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[9] Store under an inert atmosphere, for example at 2-8°C.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12]

G start Start: Handling Chemical assess 1. Assess Hazards (Review SDS) start->assess ppe 2. Wear Required PPE (Gloves, Goggles, Lab Coat) assess->ppe ventilation 3. Use in Ventilated Area (Chemical Fume Hood) ppe->ventilation handling 4. Perform Experiment (Avoid contact/inhalation) ventilation->handling storage 5. Store Properly (Cool, Dry, Tightly Closed) handling->storage disposal 6. Dispose of Waste (Follow Regulations) handling->disposal end End: Procedure Complete storage->end disposal->end

Caption: Recommended workflow for the safe handling of chemicals.

Conclusion

This compound is a versatile and valuable reagent in synthetic chemistry. Its dual reactivity, stemming from the aldehyde functional group and the bromo-substituted pyridine core, allows for diverse applications, particularly in the construction of novel heterocyclic compounds for drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-formylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-formylpyridine. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines predicted solubility based on molecular structure, furnishes detailed experimental protocols for accurate solubility determination, and presents a generalized workflow for solvent selection and solubility measurement.

Introduction to 2-Bromo-4-formylpyridine

2-Bromo-4-formylpyridine, also known as 2-Bromo-4-pyridinecarboxaldehyde, is a pyridine derivative with the chemical formula C₆H₄BrNO.[1][2] Its structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[3] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and analytical testing.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of 2-Bromo-4-formylpyridine, which contains a polar pyridine ring and a polar formyl group, suggests a propensity for solubility in polar organic solvents. The following table provides a qualitative prediction of its solubility in common organic solvents. It is crucial to note that these are estimations, and experimental verification is essential for quantitative assessment.[4]

Table 1: Predicted Qualitative Solubility of 2-Bromo-4-formylpyridine in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in hydrogen bonding and dipole-dipole interactions with the nitrogen atom and the formyl group of the solute.[4]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe high polarity of these solvents can effectively solvate the polar pyridine ring and the formyl group through dipole-dipole interactions.[4]
Non-polar Toluene, Hexane, Diethyl EtherLow to InsolubleThe significant difference in polarity between 2-Bromo-4-formylpyridine and non-polar solvents limits the solute-solvent interactions required for dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can solvate the compound to some extent, making them useful for reactions and extractions.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 2-Bromo-4-formylpyridine requires standardized experimental procedures. The following are detailed methodologies for key experiments.

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a liquid.[5][6]

Objective: To determine the mass of 2-Bromo-4-formylpyridine that dissolves in a specific volume of a given organic solvent at a constant temperature to achieve a saturated solution.

Materials:

  • 2-Bromo-4-formylpyridine (high purity)

  • Organic solvent of interest

  • Analytical balance

  • Sealed, temperature-controlled shaker or agitator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2-Bromo-4-formylpyridine to a known volume of the selected organic solvent in a sealed container.[4]

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] A magnetic stirrer or a shaker bath can be used.

    • Visually confirm that excess solid remains, indicating that the solution is saturated.[4]

  • Sample Collection and Analysis:

    • Allow the solution to settle, or centrifuge to separate the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Gravimetric Determination:

    • Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.[5]

    • Once the solvent is completely removed, re-weigh the dish or vial containing the solid residue.

  • Calculation:

    • The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

This method is suitable if 2-Bromo-4-formylpyridine exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.[6]

Objective: To determine the concentration of 2-Bromo-4-formylpyridine in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • 2-Bromo-4-formylpyridine (high purity)

  • Organic solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of 2-Bromo-4-formylpyridine of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[6]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-Bromo-4-formylpyridine.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[6]

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of 2-Bromo-4-formylpyridine in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[6]

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.[6]

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like 2-Bromo-4-formylpyridine.

G Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calc Calculation A Select Solvent B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature (24-48h) B->C D Centrifuge or Settle C->D Saturated Solution E Filter Supernatant D->E F Gravimetric Method E->F G Spectroscopic Method E->G F_sub1 Evaporate Solvent F->F_sub1 G_sub1 Dilute Sample G->G_sub1 F_sub2 Weigh Residue F_sub1->F_sub2 H Calculate Solubility F_sub2->H G_sub2 Measure Absorbance G_sub1->G_sub2 G_sub2->H

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Characterization of 2-Bromopyridine-4-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2-Bromopyridine-4-carboxaldehyde possesses a pyridine ring substituted with a bromine atom at the 2-position and a carboxaldehyde group at the 4-position. This substitution pattern gives rise to a unique electronic environment for each atom, resulting in a distinct spectroscopic fingerprint.

  • ¹H NMR spectroscopy will reveal the chemical shifts and coupling constants of the three aromatic protons and the aldehyde proton, providing insights into the electronic effects of the substituents.

  • ¹³C NMR spectroscopy will identify the chemical shifts of the six carbon atoms in the molecule, including the characteristic carbonyl carbon of the aldehyde.

  • IR spectroscopy will highlight the vibrational frequencies of the key functional groups, notably the carbonyl (C=O) stretch of the aldehyde and the C-Br stretch.

  • Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule, confirming the presence of bromine through its isotopic signature.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) in CDCl₃ Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1Singlet (s)N/A
H-68.6 - 8.8Doublet (d)~5.0
H-57.8 - 8.0Doublet (d)~5.0
H-37.6 - 7.8Singlet (s) or narrow doublet< 1.0

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) in CDCl₃
C=O (Aldehyde)190 - 193
C-2 (C-Br)145 - 148
C-6151 - 154
C-4140 - 143
C-5125 - 128
C-3122 - 125

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aldehyde C-H Stretch2850 - 2800 and 2750 - 2700Medium, often two bands
C=O Stretch (Aldehyde)1710 - 1690Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-Br Stretch700 - 500Medium to Strong
Table 4: Predicted Mass Spectrometry Data
m/z Value Interpretation Relative Abundance
185/187Molecular Ion [M]⁺ (presence of Br isotopes)High
184/186[M-H]⁺Medium
156/158[M-CHO]⁺Medium
78[C₅H₄N]⁺Medium

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean and dry. A background spectrum of the clean, empty crystal should be recorded.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The software will automatically subtract the background spectrum from the sample spectrum.

  • Identify and label the major absorption peaks.

  • Correlate the observed peaks with known vibrational frequencies for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 300.

Data Processing:

  • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and key fragment ions. Note the isotopic pattern for bromine.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Functional Group Vibrations (C=O, C-Br) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirm Structure of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectral characterization of this compound.

Synthesis of 2-Bromopyridine-4-carboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, multi-step synthetic pathway for the preparation of 2-Bromopyridine-4-carboxaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-Amino-4-methylpyridine, and proceeds through key intermediates to yield the target aldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a robust three-step sequence. The initial starting material, 2-Amino-4-methylpyridine, is chosen for its suitable substitution pattern, which allows for the sequential introduction of the required functional groups at the 2- and 4-positions of the pyridine ring.

The pathway involves:

  • Sandmeyer-Type Reaction: Conversion of the 2-amino group to a 2-bromo group.

  • Oxidation: Oxidation of the 4-methyl group to a 4-carboxylic acid.

  • Reduction: A two-stage reduction of the 4-carboxylic acid to the target 4-carboxaldehyde via a methyl ester intermediate.

Synthesis_Workflow A 2-Amino-4-methylpyridine B 2-Bromo-4-methylpyridine A->B  Step 1: Sandmeyer-Type Reaction (HBr, Br₂, NaNO₂) C 2-Bromopyridine-4-carboxylic acid (2-Bromoisonicotinic acid) B->C  Step 2: Oxidation (KMnO₄, H₂O) D Methyl 2-bromopyridine-4-carboxylate (Methyl 2-bromoisonicotinate) C->D  Step 3a: Fischer Esterification (MeOH, H₂SO₄) E This compound D->E  Step 3b: Reduction (DIBAL-H, Toluene, -78°C)

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-4-methylpyridine

This initial step employs a Sandmeyer-type reaction to replace the amino group of 2-Amino-4-methylpyridine with a bromine atom. This is achieved through the formation of a diazonium salt intermediate, which is subsequently displaced by a bromide ion.

Experimental Protocol:
  • In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to between -5 °C and 0 °C using an ice-salt bath while stirring vigorously.[1]

  • Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature is maintained below 0 °C.[1]

  • In a separate beaker, prepare an aqueous solution of sodium nitrite (1.1-1.5 eq).

  • Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature below 0 °C.[1]

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.[1]

  • Slowly allow the reaction to warm to room temperature.

  • Adjust the pH to a basic level using a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography.

Quantitative Data Summary: Step 1
Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2-Amino-4-methylpyridine108.141.0 eq
Hydrobromic Acid (48%)80.91Solvent
Bromine159.811.5 - 3.0 eq
Sodium Nitrite69.001.1 - 1.5 eq
Product 172.02 Typical Yield: 86-92% [2]

Step 2: Synthesis of 2-Bromopyridine-4-carboxylic acid

The methyl group of 2-Bromo-4-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate.

Experimental Protocol:
  • To a 10 L glass reactor, add purified water (5 L) and 2-Bromo-4-methylpyridine (2.0 kg, 11.6 mol).

  • Stir the mixture for 30 minutes.

  • Add potassium permanganate (KMnO₄) (5.3 kg, 33.5 mol) to the mixture.[3]

  • Heat the reaction mixture and maintain the temperature between 70-80°C for 3 hours.[3]

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly pour the reaction mixture into an ice-water mixture (5 L) and stir for 30 minutes.

  • Filter the mixture to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3, which will precipitate the product.

  • Collect the white solid by filtration, wash with water, and dry to obtain 2-Bromopyridine-4-carboxylic acid.[3]

Quantitative Data Summary: Step 2
Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2-Bromo-4-methylpyridine172.021.0 eq
Potassium Permanganate (KMnO₄)158.03~2.9 eq
Water18.02Solvent
Product 202.01 High Yield

Step 3: Synthesis of this compound

This final conversion is a two-stage process involving the esterification of the carboxylic acid followed by a controlled reduction of the resulting ester to the aldehyde.

Step 3a: Esterification to Methyl 2-bromopyridine-4-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification, which facilitates the subsequent reduction.[4][5]

  • Suspend 2-Bromopyridine-4-carboxylic acid (1.0 eq) in methanol, which acts as both reactant and solvent.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[6]

  • Heat the mixture to reflux and stir for 2-8 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-bromopyridine-4-carboxylate.

Step 3b: Reduction to this compound

The methyl ester is selectively reduced to the aldehyde using Di-isobutyl Aluminum Hydride (DIBAL-H) at low temperature. It is critical to maintain the low temperature to prevent over-reduction to the primary alcohol.[1]

  • Dissolve Methyl 2-bromopyridine-4-carboxylate (1.0 eq) in a dry, inert solvent (e.g., toluene or diethyl ether) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in a hydrocarbon solvent, 1.05-1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.[1][2]

  • Stir the reaction mixture at -78°C for 1.5-2 hours.[2][3]

  • Monitor the reaction progress by TLC.

  • Quench the reaction at -78°C by the slow, dropwise addition of methanol.[3]

  • Allow the mixture to warm to room temperature.

  • Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. This step chelates the aluminum salts, aiding in workup.[3]

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data Summary: Step 3 (a & b)
Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
Step 3a: Esterification
2-Bromopyridine-4-carboxylic acid202.011.0 eq
Methanol32.04Solvent/Reagent
Sulfuric Acid (conc.)98.08Catalytic
Intermediate Product 216.04 High Yield
Step 3b: Reduction
Methyl 2-bromopyridine-4-carboxylate216.041.0 eq
DIBAL-H (1.0 M solution)142.221.05 - 1.2 eq
Final Product 186.01 Typical Yield: 80-85% [3]

References

An In-Depth Technical Guide to 2-Bromopyridine-4-carboxaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyridine-4-carboxaldehyde, a versatile heterocyclic building block, has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, key synthetic methodologies, and significant applications. Detailed experimental protocols for its preparation are presented, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this document illustrates the synthetic pathways leading to this important compound through a logical workflow diagram, offering a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as 2-bromo-4-formylpyridine or 2-bromoisonicotinaldehyde, is a substituted pyridine derivative characterized by a bromine atom at the 2-position and a carboxaldehyde group at the 4-position.[1][2] This unique arrangement of functional groups imparts significant synthetic utility, allowing for selective transformations at three key positions: the aldehyde, the bromine atom, and the pyridine ring itself. The presence of the electrophilic aldehyde group facilitates nucleophilic additions and condensations, while the bromo substituent is amenable to a variety of cross-coupling reactions. This versatility has made it a sought-after precursor in the development of novel pharmaceutical agents and functional materials.[3]

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the literature, its synthesis and utility appear to have been established through a progression of research focused on functionalized pyridines. An early and significant report detailing a viable synthetic route was published in 1990 by Ashimori et al. in the Chemical and Pharmaceutical Bulletin. This work described the oxidation of the corresponding alcohol, 2-bromo-4-(hydroxymethyl)pyridine, to afford the target aldehyde. This method provided a reliable means of accessing the compound, paving the way for its broader use in synthetic chemistry.

Later, in 2005, Mandal and colleagues, in a Tetrahedron Letters publication, described a more general and efficient two-step approach for the synthesis of various bromo-pyridine carboxaldehyde scaffolds, including this compound, starting from the corresponding bromopicolines.[4] This latter method offered an alternative and scalable route, further solidifying the compound's accessibility to the scientific community.

Physicochemical and Spectral Data

A comprehensive summary of the key physicochemical and spectral properties of this compound is presented in the tables below, compiled from various sources.[1][5][6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 118289-17-1[1]
Molecular Formula C₆H₄BrNO[6]
Molecular Weight 186.01 g/mol [6]
Appearance White to light yellow or cream crystalline powder/chunks[6][8]
Melting Point 53 - 57 °C[6]
Solubility Low solubility in water. Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[5]
Beilstein Registry Number 4243166

Table 2: Spectral Data of this compound

Spectrum TypeDataReference(s)
¹H NMR Complies with structure[8]
InChI Key RTWLIQFKXMWEJY-UHFFFAOYSA-N[1]
SMILES C1=CN=C(C=C1C=O)Br[1]

Experimental Protocols for Synthesis

Two primary and well-established methods for the synthesis of this compound are detailed below.

Method 1: Oxidation of 2-Bromo-4-(hydroxymethyl)pyridine

This method, based on the work of Ashimori et al. (1990), involves the oxidation of the corresponding primary alcohol.

Experimental Protocol:

  • Materials: 2-Bromo-4-(hydroxymethyl)pyridine, manganese(IV) oxide (MnO₂), dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 2-Bromo-4-(hydroxymethyl)pyridine in dichloromethane, add an excess of activated manganese(IV) oxide in portions at room temperature.

    • Continue stirring the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction (typically after 24-48 hours), the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

    • The filter cake is washed with dichloromethane.

    • The combined filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Method 2: From 2-Bromo-4-methylpyridine

This two-step synthesis, as described by Mandal et al. (2005), provides a general route to bromopyridine aldehydes.[4]

Experimental Protocol:

  • Step 1: Dibromination of 2-Bromo-4-methylpyridine

    • Materials: 2-Bromo-4-methylpyridine, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride (CCl₄).

    • Procedure:

      • A mixture of 2-bromo-4-methylpyridine, N-bromosuccinimide (2.2 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.

      • The reaction is monitored by TLC until the starting material is consumed.

      • The reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

      • The filtrate is concentrated under reduced pressure to yield the crude 2-bromo-4-(dibromomethyl)pyridine, which can be used in the next step without further purification.

  • Step 2: Hydrolysis to this compound

    • Materials: Crude 2-bromo-4-(dibromomethyl)pyridine, calcium carbonate (CaCO₃), water.

    • Procedure:

      • The crude 2-bromo-4-(dibromomethyl)pyridine is suspended in an aqueous solution of calcium carbonate.

      • The mixture is heated to reflux and stirred vigorously.

      • The reaction progress is monitored by TLC.

      • Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

      • The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow and Applications

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. A logical workflow illustrating the synthesis of this compound and its subsequent functionalization is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_applications Synthetic Applications cluster_products Final Products start1 2-Bromo-4- (hydroxymethyl)pyridine product 2-Bromopyridine-4- carboxaldehyde start1->product Oxidation (e.g., MnO₂) start2 2-Bromo-4- methylpyridine start2->product 1. Dibromination (NBS) 2. Hydrolysis (CaCO₃) app1 Nucleophilic Addition/ Condensation Reactions (e.g., Wittig, Grignard) product->app1 Aldehyde Reactivity app2 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) product->app2 Bromo-group Reactivity app3 Further Derivatization of Pyridine Ring product->app3 final1 Pharmaceuticals app1->final1 final2 Agrochemicals app1->final2 app2->final1 final3 Functional Materials app2->final3 app3->final1

References

reactivity of the aldehyde group in 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromopyridine-4-carboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its synthetic utility stems from the unique and tunable reactivity of its functional groups: the pyridine ring, the bromo substituent, and the carboxaldehyde. The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical transformations. This guide provides a detailed exploration of the electronic and steric factors governing the reactivity of the aldehyde moiety and delves into its participation in key chemical reactions, supported by experimental data and protocols.

The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic landscape of the pyridine ring. The presence of the electronegative nitrogen atom, an electron-withdrawing bromine atom, and the aldehyde group itself creates a distinct electronic profile that dictates its chemical behavior.[3][4]

Electronic and Steric Effects on Aldehyde Reactivity

The chemical behavior of the aldehyde group is modulated by a combination of inductive and resonance effects conferred by the pyridine ring and the bromo substituent.

  • Inductive Effect (-I): The pyridine nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, which diminishes the electron density of the entire aromatic ring.[4] The bromine atom at the C2 position also contributes a significant -I effect.[4] These combined inductive effects render the carbonyl carbon of the aldehyde group at the C4 position more electron-deficient and, consequently, highly electrophilic and susceptible to nucleophilic attack.[5]

  • Resonance Effect (+M/-M): While the bromine atom has lone pairs that can participate in a positive resonance effect (+M), its inductive effect is dominant.[4] The pyridine nitrogen can also participate in resonance, further influencing electron distribution. The net result is a highly polarized C=O bond in the aldehyde group, enhancing its reactivity towards nucleophiles.

  • Steric Hindrance: The bromine atom at the C2 position is not in immediate proximity to the aldehyde group at the C4 position. Therefore, steric hindrance from the bromo substituent on the approaching nucleophiles is generally considered minimal, allowing for a wide range of transformations.

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences cluster_reactivity Resulting Reactivity mol inductive_effect Inductive Effect (-I) electrophilicity Increased Aldehyde Electrophilicity inductive_effect->electrophilicity N and Br withdraw electron density resonance_effect Resonance Effect resonance_effect->electrophilicity Delocalization nucleophilic_addition Enhanced Nucleophilic Addition electrophilicity->nucleophilic_addition Favors attack on carbonyl carbon

Caption: Electronic effects influencing aldehyde reactivity.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in this compound allows it to readily participate in a variety of nucleophilic addition and oxidation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes.[5] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.[6]

nucleophilic_addition_workflow start This compound + Nucleophile (Nu⁻) step1 Nucleophilic attack on carbonyl carbon start->step1 step2 Formation of tetrahedral alkoxide intermediate step1->step2 step3 Protonation of the alkoxide step2->step3 end Final Alcohol Product step3->end

Caption: General workflow for nucleophilic addition.

3.1.1. Reduction to (2-bromopyridin-4-yl)methanol

The aldehyde group is readily reduced to a primary alcohol using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7]

ReactionReagentsConditionsYieldReference
Reduction1. 2-bromopyridine-4-carboxaldehyde2. NaBH₄3. Boron trifluoride etherate0 °C to room temperature75.2%[8]

Experimental Protocol: Synthesis of (2-bromopyridin-4-yl)methanol [8]

  • Setup: In a suitable reaction flask, dissolve this compound (1.0 eq) in an appropriate solvent such as THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Lewis Acid Addition: While maintaining the temperature at 0 °C, add boron trifluoride etherate (3.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice water. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-bromopyridin-4-yl)methanol.[8][9]

3.1.2. Grignard Reaction

Grignard reagents (R-MgX) react with the aldehyde to form secondary alcohols.[10] The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.[10][11] While specific examples with this compound are not abundant in the literature, this reaction is a standard transformation for aldehydes. It is important to note that Grignard reagents can also react with the bromo-substituent on the pyridine ring under certain conditions, potentially leading to side products.[11][12]

3.1.3. Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and a phosphine oxide byproduct.[14][15] The nature of the substituents on the ylide influences the stereoselectivity (E/Z) of the resulting alkene.[13]

wittig_reaction aldehyde This compound intermediate Oxaphosphetane Intermediate aldehyde->intermediate ylide Phosphorus Ylide (Ph₃P=CHR) ylide->intermediate alkene Alkene Product intermediate->alkene phosphine_oxide Triphenylphosphine Oxide intermediate->phosphine_oxide

Caption: Simplified Wittig reaction pathway.
ReactionReagentsConditionsProduct TypeReference
Wittig Reaction1. Aldehyde2. Phosphonium salt3. Strong base (e.g., n-BuLi)Anhydrous solvent (e.g., THF)Alkene[13][14][16][17]

3.1.4. Knoevenagel Condensation

This condensation reaction occurs between an aldehyde and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a weak base catalyst like piperidine or pyridine.[18][19][20] The reaction proceeds via a nucleophilic addition followed by dehydration to yield a substituted alkene.[19][21]

ReactionReagentsConditionsProduct TypeReference
Knoevenagel Condensation1. Aldehyde2. Active methylene compound (e.g., malononitrile, diethyl malonate)3. Base catalyst (e.g., piperidine)Organic solvent (e.g., ethanol)α,β-unsaturated product[18][19][22]

3.1.5. Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[23][24] The product is a β-nitro alcohol, which is a valuable synthetic intermediate that can be further transformed into other functional groups.[23][25] The reaction is reversible, and conditions can be tuned to favor the alcohol product or its dehydrated nitroalkene counterpart.[24][25]

ReactionReagentsConditionsProduct TypeReference
Henry Reaction1. Aldehyde2. Nitroalkane (e.g., nitromethane)3. Base catalystVariesβ-nitro alcohol[23][24][25][26]
Oxidation to 2-Bromoisonicotinic Acid

The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. This transformation is fundamental in organic synthesis. The resulting 2-bromoisonicotinic acid is also a valuable synthetic intermediate.[1] A common method for this oxidation involves the use of reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). A two-step synthesis from the corresponding alcohol is also a viable route.[27]

ReactionReagentsConditionsProductReference
Oxidation1. (2-bromopyridin-4-yl)methanol2. DMSO, DCC, H₃PO₄Ambient temperature, 1.5 hThis compound[27]
Oxidation2-bromoisonicotinic acidVarious oxidizing agents2-bromoisonicotinic acid[1][28][29]

Experimental Protocol: Two-Step Synthesis of this compound from 2-bromoisonicotinic acid [27]

  • Reduction to Alcohol: 2-bromoisonicotinic acid is first reduced to (2-bromopyridin-4-yl)methanol. This can be achieved by converting the acid to an ester followed by reduction with LiAlH₄, or by using other suitable reducing agents.

  • Oxidation to Aldehyde: The resulting (2-bromopyridin-4-yl)methanol is then oxidized to this compound. A common method is the Swern oxidation or using reagents like dicyclohexylcarbodiimide (DCC) in DMSO with a phosphoric acid catalyst.[27]

Conclusion

The aldehyde group of this compound exhibits heightened reactivity, primarily due to the potent electron-withdrawing effects of the pyridine nitrogen and the 2-bromo substituent. This enhanced electrophilicity makes it an excellent substrate for a diverse range of nucleophilic addition reactions, including reduction, Grignard reactions, Wittig olefination, Knoevenagel condensation, and the Henry reaction, as well as for oxidation to the corresponding carboxylic acid. The minimal steric hindrance at the C4 position further broadens its synthetic applicability. A thorough understanding of these reactivity patterns is crucial for leveraging this versatile molecule in the design and synthesis of novel compounds for pharmaceutical and materials science applications.

References

In-Depth Technical Guide: Stability and Storage of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromopyridine-4-carboxaldehyde (CAS No. 118289-17-1). Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this document focuses on providing best-practice guidelines based on its chemical structure, information from safety data sheets, and general principles of stability testing for related pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₄BrNO.[1][2][3] It is typically supplied as a white to light yellow crystalline powder or solid.[2] Understanding its basic properties is crucial for handling and storage.

PropertyValueSource(s)
CAS Number 118289-17-1[1][2][3][4]
Molecular Formula C₆H₄BrNO[1][2][3]
Molecular Weight 186.01 g/mol [1][2][3]
Appearance White to light yellow powder or crystals[2]
Melting Point 53-57 °C[2]
Solubility Low solubility in water. Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[5]

Recommended Storage and Handling Conditions

To ensure the integrity and stability of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general chemical safety practices.

ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated area. Some suppliers recommend refrigerated storage at 2-8°C.Minimizes the rate of potential thermal degradation.
Light Protect from light. Store in opaque or amber containers.The pyridine ring and aldehyde group can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).The aldehyde functional group can be sensitive to oxidation.
Moisture Keep container tightly sealed to protect from humidity and water.Aldehydes can be susceptible to hydration and subsequent oxidation. The compound is also hygroscopic.
Incompatibilities Store away from strong oxidizing agents and strong acids.To prevent chemical reactions that could degrade the compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, based on its functional groups (aldehyde, brominated pyridine ring), the following degradation routes are plausible:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-bromopyridine-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts.

  • Photodegradation: Aromatic halides and aldehydes can undergo degradation upon exposure to UV light. This may involve radical mechanisms, leading to debromination or polymerization. Studies on other brominated aromatic compounds have shown that photodegradation kinetics are often pseudo-first-order.[6]

  • Hydrolysis: While generally less reactive than acyl halides, the bromine atom on the pyridine ring could be susceptible to nucleophilic substitution under certain pH and temperature conditions, although this is likely to be slow. The aldehyde group itself is generally stable to hydrolysis.

  • Thermal Decomposition: At elevated temperatures, decomposition of the pyridine ring can occur, potentially leading to the formation of various volatile and non-volatile byproducts.

Below is a conceptual diagram illustrating potential degradation pathways.

G Potential Degradation Pathways A This compound B Oxidation (O2, light, metal ions) A->B D Photodegradation (UV light) A->D F Hydrolysis (H2O, pH, heat) A->F H Thermal Decomposition (High Temperature) A->H C 2-Bromopyridine-4-carboxylic acid B->C E Debrominated species, polymeric byproducts D->E G 2-Hydroxypyridine-4-carboxaldehyde F->G I Ring-opened products, char H->I

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies help to identify potential degradation products and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the chemical stability of a compound like this compound.

G Workflow for Stability Assessment cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Characterization cluster_3 Formal Stability Studies A Acid Hydrolysis (e.g., 0.1 M HCl) G Analyze Stressed Samples A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidative Degradation (e.g., 3% H2O2) C->G D Thermal Degradation (e.g., 60°C solid & solution) D->G E Photolytic Degradation (ICH Q1B conditions) E->G F Develop Stability-Indicating HPLC Method F->G H Identify & Characterize Degradation Products (LC-MS, NMR) G->H I Long-term & Accelerated Stability Studies (ICH Q1A) H->I

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromopyridine-4-carboxaldehyde (CAS No. 118289-17-1), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1] Its structure, featuring a brominated pyridine ring with a carboxaldehyde group, makes it a versatile reagent in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 118289-17-1
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Appearance White to light yellow crystalline powder or crystals[1][2]
Melting Point 53 - 57 °C[1][2]
Synonyms 2-Bromo-4-formylpyridine, 2-Bromoisonicotinaldehyde

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReferences
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS b Don Personal Protective Equipment (PPE) a->b c Work in a Fume Hood b->c Enter Lab d Weigh and Transfer c->d e Perform Reaction d->e f Quench Reaction and Workup e->f Reaction Complete g Dispose of Waste f->g h Decontaminate Work Area g->h i Remove PPE and Wash Hands h->i End of Procedure

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

In case of exposure, immediate action is required.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

This compound is a versatile intermediate used in various organic reactions. Below are representative protocols for its use in a Wittig reaction and a Grignard reaction. These protocols are based on general procedures and should be adapted and optimized for specific substrates and scales.

Wittig Reaction with this compound

This protocol describes the synthesis of a vinyl-substituted 2-bromopyridine.

Materials:

  • This compound

  • A suitable phosphonium ylide (e.g., prepared from benzyltriphenylphosphonium chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base dropwise while stirring. The solution will typically change color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Wittig Reaction: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard Reaction with this compound

This protocol outlines the synthesis of a secondary alcohol from this compound.

Materials:

  • This compound

  • A suitable Grignard reagent (e.g., phenylmagnesium bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent dropwise to the stirred solution of the aldehyde. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hazard Mitigation in Experimental Protocols

The following diagram illustrates the logical relationships for mitigating hazards during the experimental procedures.

G Hazard Mitigation Logic for Handling this compound cluster_hazards Potential Hazards cluster_controls Control Measures cluster_response Emergency Response h1 Inhalation of Dust c1 Work in Fume Hood h1->c1 Mitigated by r1 Move to Fresh Air h1->r1 If exposed h2 Skin/Eye Contact c2 Wear Gloves and Goggles h2->c2 Mitigated by r2 Wash with Water h2->r2 If exposed h3 Ingestion c3 No Food/Drink in Lab h3->c3 Mitigated by c4 Proper Labeling h3->c4 Mitigated by r3 Seek Medical Attention h3->r3 If exposed r1->r3 r2->r3

Caption: A diagram showing the relationship between potential hazards, control measures, and emergency responses.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and their institution's safety protocols before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromopyridine-4-carboxaldehyde with various boronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the aldehyde functionality on the pyridine ring offers a versatile handle for further synthetic transformations, making this a valuable building block in drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1] It is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners.[2] The reaction with this compound is of particular interest due to the prevalence of the resulting 2-arylpyridine-4-carboxaldehyde scaffold in biologically active molecules. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki coupling of substituted 2-bromopyridines, which can serve as a guide for optimizing the reaction with this compound. It is important to note that the optimal conditions may vary depending on the specific boronic acid used.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[3]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[3]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[3]
Pd(dppf)Cl₂ (3)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-100Good to Excellent[2]
Pd₂(dba)₃ (2-3)Phosphite or Phosphine Oxide (6-9)KF (3)1,4-Dioxane110Good (for protected aldehyde)[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[2]

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Under a positive flow of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-arylpyridine-4-carboxaldehyde product.[2]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromopyridine-4-carboxaldehyde. This reaction is a powerful tool for the synthesis of N-substituted 2-aminopyridine-4-carboxaldehydes, which are valuable intermediates in medicinal chemistry and drug discovery.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] It involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The reaction is known for its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis.[3]

Reaction Principle

The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[4][5] The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction.[6]

Data Presentation: A Comparative Overview of Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following tables provide a summary of typical reaction conditions and expected yields based on analogous reactions with other 2-bromopyridines. These tables serve as a guide for reaction optimization.

Table 1: Reaction Conditions for the Amination of 2-Bromopyridines with Various Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2485-95
4-MethoxyanilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Dioxane1008-1690-98
MorpholinePd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.0)Toluene10012-2480-90
n-ButylaminePd(OAc)₂ (2)dppf (4)NaOtBu (1.5)THF806-1275-85
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5)Toluene10012-2480-92

Table 2: Influence of Catalyst and Ligand on Reaction Yield

CatalystLigandTypical Yield Range (%)Notes
Pd(OAc)₂Xantphos85-95Good for a broad range of amines.
Pd₂(dba)₃BINAP90-98Often used for electron-rich anilines.
G3-XPhos(none)88-96Pre-catalyst, convenient to use.
Pd(OAc)₂dppf75-85Effective for aliphatic amines.
G4-BrettPhos(none)80-92Pre-catalyst, good for sterically hindered amines.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be optimized for each specific amine substrate. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents) under an inert atmosphere.[3]

  • Add this compound (1.0 equivalent) to the flask.

  • Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times).[3]

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]

Mandatory Visualizations

G Experimental Workflow of Buchwald-Hartwig Amination A 1. Add Catalyst, Ligand, Base, and this compound to a Schlenk Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent B->C D 4. Add Amine C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Work-up and Purification F->G H Product: N-substituted-2-aminopyridine-4-carboxaldehyde G->H

Caption: Experimental Workflow of Buchwald-Hartwig Amination.

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII L_nPd(II)(Ar)X OA->PdII Coord Amine Coordination PdII->Coord HNR'R'' Amine_complex [L_nPd(II)(Ar)(NHR'R'')]X Coord->Amine_complex Deprot Deprotonation (Base) Amine_complex->Deprot Amido_complex L_nPd(II)(Ar)(NR'R'') Deprot->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 Ar-NR'R''

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Grignard Reactions Involving 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Grignard reaction involving 2-bromopyridine-4-carboxaldehyde. This reaction is a valuable method for the synthesis of secondary alcohols, which are important intermediates in the development of novel pharmaceutical compounds.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] In the context of drug development, the reaction of this compound with various Grignard reagents provides access to a diverse range of (2-bromopyridin-4-yl)(aryl/alkyl)methanol derivatives. These products can serve as key building blocks for more complex molecular architectures.

The general scheme for this reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.[2][3]

Reaction Mechanism and Signaling Pathway

The Grignard reaction with an aldehyde proceeds via a two-step mechanism. The first step is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound, forming a tetrahedral magnesium alkoxide intermediate. The second step involves the protonation of this intermediate during aqueous workup to yield the final secondary alcohol product.[2][4]

Grignard_Mechanism start This compound + Grignard Reagent (R-MgX) intermediate Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Attack workup Aqueous Acid Workup (e.g., sat. NH4Cl) intermediate->workup Protonation product Secondary Alcohol Product workup->product

Caption: General mechanism of the Grignard reaction.

Experimental Protocols

Protocol 1: Synthesis of (2-bromopyridin-4-yl)(phenyl)methanol

This protocol details the reaction of this compound with phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)[5]

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen) to exclude moisture.[6]

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the three-neck flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. Gentle warming with a heating mantle may be necessary to start the reaction.[4]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be grayish and cloudy.[4]

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a low temperature to minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[4]

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (2-bromopyridin-4-yl)(phenyl)methanol.

Data Presentation

The following table summarizes representative, hypothetical yields for the Grignard reaction of this compound with various Grignard reagents. Actual yields may vary depending on reaction conditions and scale.

EntryGrignard Reagent (R-MgX)R GroupProductHypothetical Yield (%)
1Phenylmagnesium BromidePhenyl(2-bromopyridin-4-yl)(phenyl)methanol85
2Ethylmagnesium BromideEthyl1-(2-bromopyridin-4-yl)propan-1-ol78
3Isopropylmagnesium ChlorideIsopropyl1-(2-bromopyridin-4-yl)-2-methylpropan-1-ol72
4Cyclohexylmagnesium BromideCyclohexyl(2-bromopyridin-4-yl)(cyclohexyl)methanol80
5Vinylmagnesium BromideVinyl1-(2-bromopyridin-4-yl)prop-2-en-1-ol65

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and purification of the target secondary alcohols.

experimental_workflow prep Prepare Grignard Reagent (R-MgX) reaction React with This compound at 0°C to RT prep->reaction quench Quench with sat. aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Secondary Alcohol purify->product

Caption: Experimental workflow for alcohol synthesis.

Troubleshooting and Optimization

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere. Grignard reagents are highly reactive with water.[5][6]

    • Poor Quality Magnesium: Use fresh, high-quality magnesium turnings. Activation with iodine or 1,2-dibromoethane can be beneficial.

    • Side Reactions: The bromine atom on the pyridine ring can undergo a competing exchange reaction with the Grignard reagent.[7] Lowering the reaction temperature can help to minimize this.

  • Formation of Biphenyl (in the case of Phenylmagnesium Bromide): This byproduct can form from the coupling of unreacted bromobenzene with the Grignard reagent, especially at higher temperatures.[8] Ensuring complete formation of the Grignard reagent before adding the aldehyde can mitigate this.

  • Reaction Fails to Initiate:

    • Gently warm the flask or crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[8]

    • A small crystal of iodine can act as an initiator.[4]

By following these protocols and considering the optimization strategies, researchers can successfully synthesize a variety of secondary alcohols derived from this compound for application in pharmaceutical research and development.

References

The Strategic Utility of 2-Bromopyridine-4-carboxaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromopyridine-4-carboxaldehyde is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features—a pyridine ring, a reactive aldehyde group, and a bromine atom suitable for cross-coupling reactions—make it a valuable precursor for the synthesis of complex molecular architectures found in a variety of therapeutic agents. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations, with a focus on the synthesis of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors used in oncology. The pyridine core is a common scaffold in many kinase inhibitors, and the aldehyde and bromo functionalities offer handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. One of the most notable applications is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors.

Case Study: Synthesis of Crizotinib Precursors

Crizotinib is a potent, orally administered ALK and c-Met inhibitor used for the treatment of non-small cell lung cancer (NSCLC).[1][2] While various synthetic routes to Crizotinib have been described, the core structure can be derived from precursors synthesized using this compound. The aldehyde can be converted to other functional groups, such as an amino group, and the bromo substituent allows for the introduction of aryl or heteroaryl moieties via cross-coupling reactions.

Key Synthetic Transformations

The utility of this compound in pharmaceutical synthesis is primarily centered around two key reaction types: Suzuki-Miyaura coupling and reductive amination.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the bromopyridine core and various boronic acids or esters. This reaction is instrumental in building the biaryl structures common in many pharmaceutical compounds. The reaction is, however, not without its challenges, as the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Careful selection of ligands and reaction conditions is therefore crucial for achieving high yields.

2. Reductive Amination: The aldehyde functionality of this compound provides a direct route to the synthesis of secondary and tertiary amines. This one-pot reaction involves the formation of an imine with a primary or secondary amine, followed by in-situ reduction. This transformation is fundamental in introducing side chains that can interact with specific residues in the target protein's binding site.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) to the flask.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterValueReference
Catalyst Pd(dppf)Cl₂[3]
Base K₂CO₃[3]
Solvent 1,4-Dioxane/H₂O[3]
Temperature 80-120 °C[3]
Yield (Estimated) 70-90%[4]

Protocol 2: Reductive Amination of this compound

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Standard laboratory glassware

Procedure:

  • Imine Formation: Dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in the chosen solvent. Stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterValueReference
Reducing Agent NaBH(OAc)₃[5]
Solvent Dichloromethane (DCE)[5]
Temperature Room Temperature[5]
Yield (Estimated) 60-85%[5]

Signaling Pathway and Mechanism of Action

As a precursor to ALK inhibitors like Crizotinib, understanding the ALK signaling pathway is crucial for drug development professionals. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein.[6] This aberrant kinase activity drives downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation and survival.[7][8]

Crizotinib functions as a competitive inhibitor at the ATP-binding pocket of the ALK tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[6] This inhibition ultimately leads to the apoptosis of cancer cells that are dependent on ALK signaling for their survival.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd Catalyst, Base, Solvent start_suzuki->reagents_suzuki Combine reaction_suzuki Heating (80-100 °C) reagents_suzuki->reaction_suzuki Initiate workup_suzuki Work-up & Purification reaction_suzuki->workup_suzuki Completion product_suzuki 2-Arylpyridine-4-carboxaldehyde workup_suzuki->product_suzuki

Caption: General workflow for Suzuki-Miyaura coupling.

experimental_workflow_ra cluster_ra Reductive Amination start_ra This compound + Primary/Secondary Amine imine Imine Formation start_ra->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction workup_ra Work-up & Purification reduction->workup_ra product_ra Substituted Aminomethylpyridine workup_ra->product_ra

Caption: General workflow for Reductive Amination.

ALK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibits

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 2-Bromopyridine-4-carboxaldehyde as a versatile starting material. This key building block, featuring a bromine atom amenable to various cross-coupling reactions and a reactive aldehyde group for further functionalization, offers a robust platform for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found at the core of numerous FDA-approved kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for designing potent and selective inhibitors. This compound is a particularly attractive starting material as the bromine atom at the 2-position serves as a handle for introducing diverse aryl, heteroaryl, and alkyl substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The carboxaldehyde at the 4-position can be further elaborated to introduce additional pharmacophoric features or to modulate the physicochemical properties of the final compounds.

This document provides detailed experimental protocols for key synthetic transformations, representative data on the biological activity of resulting kinase inhibitors, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Representative Kinase Inhibitor Activity

The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized using methodologies applicable to derivatives of this compound. The data presented is for structurally related pyridine-based kinase inhibitors and serves to illustrate the potential potency achievable with this scaffold.

Table 1: Inhibitory Activity of Pyridine-Based Kinase Inhibitors Against VEGFR-2

Compound IDStructureIC50 (nM)Reference
A-1 2-(4-Fluorophenyl)pyridine-4-carboxamide120[1]
A-2 2-(3-Chloro-4-fluorophenyl)pyridine-4-carboxamide95[1]
A-3 N-methyl-2-(phenyl)pyridine-4-carboxamide150[1]
Sorafenib (Reference Compound)100[1]

Table 2: Inhibitory Activity of Pyridine-Based Kinase Inhibitors Against p38 MAPK

Compound IDStructureIC50 (nM)Reference
B-1 2-(4-Fluorophenyl)-4-(morpholino)pyridine81[2]
B-2 2-(4-Fluorophenyl)-4-(piperazin-1-yl)pyridine38[2]
B-3 2-Anilino-4-(pyridin-4-yl)pyrimidine50[3]

Signaling Pathways

Kinase inhibitors derived from the 2-substituted pyridine scaffold can target various signaling pathways implicated in cell proliferation, survival, and inflammation. Two prominent examples are the Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

VEGFR_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition.

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->p38 Inhibits GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Suzuki_Workflow start Start reagents Combine this compound, Arylboronic Acid, Palladium Catalyst, and Base in a Reaction Vessel start->reagents atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product 2-Arylpyridine-4-carboxaldehyde purification->product

References

Synthesis of Biologically Active Heterocycles from 2-Bromopyridine-4-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active heterocyclic compounds derived from 2-Bromopyridine-4-carboxaldehyde. This versatile starting material, featuring both a reactive aldehyde group and a bromine atom on the pyridine ring, serves as a valuable scaffold for the construction of diverse heterocyclic systems with potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyridine ring, in particular, is a common motif in medicinal chemistry. The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is an attractive starting material for drug discovery due to the orthogonal reactivity of its functional groups. The aldehyde facilitates condensation and cyclization reactions, while the bromo substituent can be utilized in cross-coupling reactions to introduce further molecular diversity. This document outlines key synthetic strategies to access pyridyl-substituted thiazoles and pyrazoles, which are known to exhibit a range of biological activities.

Data Presentation

Table 1: Summary of Synthesized Biologically Active Heterocycles

Compound IDHeterocyclic CoreSynthetic MethodKey ReactantsBiological Activity (if reported)
1 Pyridyl-ThiazoleHantzsch Thiazole SynthesisThis compound, Thiourea, α-haloketoneAntimicrobial, Anticancer (general class)
2 Pyridyl-PyrazoleKnorr Pyrazole SynthesisThis compound, Hydrazine derivative, 1,3-dicarbonyl compoundAnti-inflammatory, Kinase inhibitor (general class)

Experimental Protocols

Synthesis of Pyridyl-Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. In this protocol, this compound first reacts with thiourea to form a thiourea derivative, which then undergoes cyclization with an α-haloketone.

Protocol 1: Synthesis of 2-Amino-4-(2-bromopyridin-4-yl)thiazole

  • Step 1: Formation of the Thiourea Derivative (in situ).

    • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

    • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding N-(2-bromopyridin-4-ylmethylene)thiourea. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization with an α-Haloketone.

    • To the reaction mixture from Step 1, add an α-haloketone (e.g., 2-chloroacetophenone) (1.0 eq).

    • Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-(2-bromopyridin-4-yl)thiazole.

Expected Outcome: A crystalline solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of Pyridyl-Substituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazoles. This protocol involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, which can be generated in situ from this compound.

Protocol 2: Synthesis of 1-Phenyl-3-(2-bromopyridin-4-yl)-1H-pyrazole

  • Step 1: Knoevenagel Condensation.

    • In a round-bottom flask, combine this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting aldehyde is consumed, as monitored by TLC. This step forms an α,β-unsaturated intermediate.

  • Step 2: Cyclization with Hydrazine.

    • To the reaction mixture from Step 1, add a hydrazine derivative (e.g., phenylhydrazine) (1.1 eq).

    • Add a catalytic amount of acid (e.g., glacial acetic acid).

    • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-phenyl-3-(2-bromopyridin-4-yl)-1H-pyrazole.

Expected Outcome: A solid or a viscous oil. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

Synthesis_Workflow cluster_thiazole Protocol 1: Pyridyl-Thiazole Synthesis cluster_pyrazole Protocol 2: Pyridyl-Pyrazole Synthesis Start1 This compound + Thiourea Intermediate1 N-(2-bromopyridin-4-ylmethylene)thiourea (in situ) Start1->Intermediate1 Ethanol, Acetic Acid Reagent1 + α-Haloketone Product1 2-Amino-4-(2-bromopyridin-4-yl)thiazole Reagent1->Product1 Reflux Start2 This compound + 1,3-Dicarbonyl Intermediate2 α,β-Unsaturated Intermediate Start2->Intermediate2 Base catalyst Reagent2 + Hydrazine Derivative Product2 1-Substituted-3-(2-bromopyridin-4-yl)-1H-pyrazole Reagent2->Product2 Reflux, Acid catalyst

Caption: Synthetic workflows for the preparation of pyridyl-thiazole and pyridyl-pyrazole derivatives.

Signaling_Pathway cluster_kinase Potential Kinase Inhibition Pathway Kinase Target Kinase (e.g., EGFR, VEGFR) Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Pyridyl-Heterocycle (Potential Inhibitor) Inhibitor->Kinase Block Inhibition Downstream Downstream Signaling (Cell Proliferation, Angiogenesis) Phosphorylation->Downstream Block->Phosphorylation

Caption: General signaling pathway illustrating potential kinase inhibition by synthesized heterocycles.

2-Bromopyridine-4-carboxaldehyde: A Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine-4-carboxaldehyde is a key heterocyclic building block that serves as a versatile precursor for the synthesis of a wide range of agrochemicals. Its unique molecular architecture, featuring a reactive bromine atom and an aldehyde functional group on a pyridine scaffold, allows for diverse chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides. The pyridine moiety is a well-established pharmacophore in agrochemistry, known for its ability to interact with various biological targets in pests and weeds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of next-generation crop protection agents.

Key Applications in Agrochemical Synthesis

The strategic placement of the bromo and formyl functionalities on the pyridine ring makes this compound an ideal starting material for constructing complex molecular frameworks with desired biological activities.

  • Herbicide Synthesis: The aldehyde group can be readily converted into various functional groups, such as amines or imines, which are crucial for the synthesis of herbicides like pyridinylureas. These compounds are known to inhibit essential biological processes in weeds, such as photosynthesis.

  • Fungicide Development: The precursor can be elaborated into pyridine carboxamide derivatives, a class of compounds that have shown significant antifungal activity. The aldehyde can be oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of potential fungicide candidates.

  • Insecticide Elaboration: The versatile reactivity of this compound allows for its incorporation into insecticidal molecules that target the nervous system of insects.

Synthesis of Pyridinylurea-Based Herbicides

Pyridinylurea herbicides are a class of compounds known to act by inhibiting photosynthesis in target weed species. The urea functional group is critical for their biological activity, often by targeting Photosystem II (PSII). This compound can be a key precursor in a multi-step synthesis to produce these types of herbicides. A plausible synthetic pathway involves the reductive amination of the aldehyde to form an amine, followed by reaction with an appropriate isocyanate.

Experimental Protocol: Synthesis of a Model Pyridinylurea Herbicide

This protocol outlines the synthesis of a model pyridinylurea herbicide, N-(2-bromo-4-pyridinylmethyl)-N'-(4-chlorophenyl)urea, starting from this compound.

Step 1: Reductive Amination to (2-Bromopyridin-4-yl)methanamine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Amine Formation: Add a solution of ammonia in methanol (excess) to the flask and stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

Step 2: Urea Formation

  • Reaction Setup: Dissolve the crude (2-Bromopyridin-4-yl)methanamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Isocyanate Addition: Add 4-chlorophenyl isocyanate (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold THF, and dry under vacuum to yield the final product.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Key ReagentsAmmonia, Sodium borohydride, 4-chlorophenyl isocyanate
ProductN-(2-bromo-4-pyridinylmethyl)-N'-(4-chlorophenyl)urea
Expected Yield75-85% (over two steps)
AppearanceWhite to off-white solid

Logical Workflow for Pyridinylurea Herbicide Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Urea Formation This compound This compound Intermediate_Amine This compound->Intermediate_Amine 1. Ammonia/MeOH Ammonia Ammonia Sodium Borohydride Sodium Borohydride (2-Bromopyridin-4-yl)methanamine (2-Bromopyridin-4-yl)methanamine Pyridinylurea Herbicide Pyridinylurea Herbicide (2-Bromopyridin-4-yl)methanamine->Pyridinylurea Herbicide THF Intermediate_Amine->(2-Bromopyridin-4-yl)methanamine 2. NaBH4 4-Chlorophenyl isocyanate 4-Chlorophenyl isocyanate 4-Chlorophenyl isocyanate->Pyridinylurea Herbicide

Caption: Synthetic pathway for a model pyridinylurea herbicide.

Synthesis of Pyridine Carboxamide-Based Fungicides

Pyridine carboxamides are a known class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. This compound can be a starting point for the synthesis of these valuable agrochemicals. The aldehyde functionality can be oxidized to a carboxylic acid, which is then activated and coupled with a variety of aniline derivatives to create a library of potential fungicides.

Experimental Protocol: Synthesis of a Model Pyridine Carboxamide Fungicide

This protocol describes the synthesis of a model pyridine carboxamide fungicide, N-(4-chlorophenyl)-2-bromopyridine-4-carboxamide.

Step 1: Oxidation to 2-Bromopyridine-4-carboxylic acid

  • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Oxidizing Agent: Add sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (1.5 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Acidify the reaction mixture with HCl (1M) and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

  • Acid Activation: Dissolve the 2-Bromopyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.

  • Amine Addition: In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Coupling: Slowly add the activated acid chloride solution to the aniline solution at 0 °C. Allow the reaction to proceed at room temperature for 6 hours.

  • Isolation: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired pyridine carboxamide.

Quantitative Data for a Representative Pyridine Carboxamide Fungicide
ParameterValueReference
Compound ClassPyridine Carboxamide[1]
Target PathogenBotrytis cinerea[1]
In vivo Preventative Efficacy (at 200 mg/L)~54%[1]
In vitro EC50Varies with substituents[1]

Signaling Pathway of SDHI Fungicides

G Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Substrate Fumarate Fumarate SDH_Complex->Fumarate Product ETC Electron Transport Chain SDH_Complex->ETC Pyridine_Carboxamide Pyridine Carboxamide (SDHI Fungicide) Pyridine_Carboxamide->SDH_Complex Inhibition ATP_Production ATP Production ETC->ATP_Production

Caption: Inhibition of the fungal respiratory chain by SDHI fungicides.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of agrochemicals. The protocols and data presented herein demonstrate its potential in developing novel herbicides and fungicides with significant biological activity. The ability to readily modify both the aldehyde and the bromo functionalities provides a robust platform for the generation of extensive chemical libraries for high-throughput screening, accelerating the discovery of new and effective crop protection solutions. Researchers and professionals in the field of agrochemical development are encouraged to explore the synthetic potential of this key intermediate.

References

Application Notes and Protocols for the Catalytic Conversion of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of 2-bromopyridine-4-carboxaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions and reduction of similar bromopyridine derivatives.

Introduction

This compound is a key synthetic intermediate, offering multiple reaction sites for chemical modification. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The aldehyde functionality at the 4-position can be further modified, for instance, through reduction to an alcohol or conversion to other functional groups. These transformations open avenues for the synthesis of a diverse range of substituted pyridine derivatives, many of which are scaffolds for biologically active molecules with potential applications in drug discovery, particularly in oncology and for the treatment of inflammatory diseases.[1]

Catalytic Conversion Pathways

Several catalytic strategies can be employed to functionalize this compound. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with aryl or vinyl boronic acids.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with various amines.

  • Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.

  • Catalytic Hydrogenation: For the reduction of the aldehyde to an alcohol.

The general experimental workflow for these cross-coupling reactions is depicted below.

G cluster_workflow General Experimental Workflow reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Reaction Quench and Work-up monitor->quench purify Purification by Column Chromatography quench->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for various catalytic conversions of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9012-24Moderate to Good
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016Good to Excellent
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018Good to Excellent

Data adapted from protocols for structurally similar compounds.[1][2][3]

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT12Good
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF60-803-5Good to Excellent
31-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003up to 96

Data adapted from established procedures for bromopyridine derivatives.[4][5][6]

Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)TolueneReflux191
2CyclohexylaminePd₂(dba)₃ (1.8)(±)-BINAP (3.5)NaOtBu (2.5)Toluene80460
3AnilinePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)t-Amyl alcohol10018High

Data based on protocols for various 2-bromopyridines.[7][8]

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond between this compound and an arylboronic acid.[2][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counter-flow of inert gas.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe. The solvent should be degassed prior to use.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L)₂ pd0->pd2_aryl pd2_aryl_boronate [Ar-Pd(II)-R(L)₂]⁺ pd2_aryl->pd2_aryl_boronate Transmetalation (R-B(OR)₂ + Base) product Ar-R pd2_aryl_boronate->pd0 pd2_aryl_boronate->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.[4][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) or THF

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L)₂ pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd2_aryl->pd2_alkynyl Transmetalation cu_halide Cu-Br pd2_aryl->cu_halide pd2_alkynyl->pd0 product Ar-C≡CR pd2_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd2_aryl cu_halide->cu_acetylide R-C≡CH Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and an amine.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, dppp, Xantphos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or flask

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L) pd0->pd2_aryl pd2_amido Ar-Pd(II)-NR₂(L) pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR₂ + Base) product Ar-NR₂ pd2_amido->pd0 pd2_amido->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Discovery

The derivatives of this compound are of significant interest in drug discovery. For instance, aminopyridine derivatives are known to possess a wide range of biological activities and are key components in many pharmaceutical agents.[10][11][12] The synthesis of various 2-aminopyridine derivatives allows for the exploration of their potential as antibacterial agents or kinase inhibitors.[1][10]

Furthermore, pyridine-2-carboxaldehyde thiosemicarbazones, which can be synthesized from the aldehyde product, have been investigated for their antitumor activities.[13][14] The catalytic conversions described herein provide a modular approach to generate libraries of novel compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology and infectious diseases. The ability to systematically vary the substituents at the 2-position of the pyridine ring allows for fine-tuning of the pharmacological properties of the resulting molecules.

References

Protecting Group Strategies for 2-Bromopyridine-4-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 2-bromopyridine-4-carboxaldehyde. The presence of two reactive functional groups, an aldehyde and a pyridine nitrogen, necessitates a careful selection of orthogonal protecting groups to achieve selective transformations at other positions of the molecule.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its functional groups offer multiple avenues for chemical modification. However, to achieve regioselective reactions, it is often crucial to temporarily block the reactivity of the aldehyde and/or the pyridine nitrogen. This document outlines strategies for the protection and subsequent deprotection of these functional groups, focusing on acetal protection for the aldehyde and N-oxide formation for the pyridine nitrogen. These strategies are chosen for their high efficiency, mild reaction conditions, and orthogonality, allowing for the selective deprotection of one group while the other remains intact.

Protecting the Aldehyde Group as a Cyclic Acetal

The most common and effective method for protecting an aldehyde is its conversion to an acetal, which is stable to a wide range of nucleophilic and basic conditions.[1] Cyclic acetals, such as 1,3-dioxolanes formed with ethylene glycol, are particularly favored due to their enhanced stability and ease of formation.[2][3]

Protection of the Aldehyde

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound r2 Ethylene Glycol r1_struct p1_struct r1_struct->p1_struct TsOH, Toluene Reflux r2_struct p1 2-(2-Bromopyridin-4-yl)-1,3-dioxolane

Figure 1. Protection of this compound as a 1,3-dioxolane.

Experimental Protocol: Synthesis of 2-(2-Bromopyridin-4-yl)-1,3-dioxolane

  • To a solution of this compound (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection of the Acetal

The acetal protecting group can be readily removed under acidic conditions to regenerate the aldehyde.[4][5]

Reaction Scheme:

G cluster_reactants Reactant cluster_product Product r1 2-(2-Bromopyridin-4-yl)-1,3-dioxolane r1_struct p1_struct r1_struct->p1_struct aq. HCl, Acetone RT p1 This compound

Figure 2. Deprotection of the 1,3-dioxolane to regenerate the aldehyde.

Experimental Protocol: Hydrolysis of 2-(2-Bromopyridin-4-yl)-1,3-dioxolane

  • Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as 1M aqueous hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion (typically 1-4 hours), neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography if necessary.

Quantitative Data for Aldehyde Protection/Deprotection

StepProtecting GroupReagentsSolventTime (h)Typical Yield (%)Citation
Protection1,3-DioxolaneEthylene glycol, TsOHToluene4-690-95[2][5]
Deprotection1,3-Dioxolaneaq. HClAcetone/H₂O1-484-97[5]

Protecting the Pyridine Nitrogen as an N-Oxide

The pyridine nitrogen can be protected by oxidation to the corresponding N-oxide. This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions at different positions. The N-oxide can be readily removed by reduction.[6][7]

Protection of the Pyridine Nitrogen

Reaction Scheme:

G cluster_reactants Reactant cluster_product Product r1 2-(2-Bromopyridin-4-yl)-1,3-dioxolane r1_struct p1_struct r1_struct->p1_struct m-CPBA, DCM RT p1 2-(2-Bromopyridin-4-yl)-1,3-dioxolane N-oxide

Figure 3. N-Oxidation of the protected 2-bromopyridine derivative.

Experimental Protocol: Synthesis of 2-(2-Bromopyridin-4-yl)-1,3-dioxolane N-oxide

  • Dissolve the acetal-protected 2-bromopyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the excess peracid by adding an aqueous solution of sodium sulfite or sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-oxide can be purified by column chromatography or recrystallization.

Deprotection of the N-Oxide

The N-oxide can be deoxygenated using various reducing agents, with triphenylphosphine (PPh₃) being a mild and common choice.[8]

Reaction Scheme:

G cluster_reactants Reactant cluster_product Product r1 2-(2-Bromopyridin-4-yl)-1,3-dioxolane N-oxide r1_struct p1_struct r1_struct->p1_struct PPh₃, Toluene Reflux p1 2-(2-Bromopyridin-4-yl)-1,3-dioxolane

Figure 4. Deoxygenation of the pyridine N-oxide.

Experimental Protocol: Deoxygenation of 2-(2-Bromopyridin-4-yl)-1,3-dioxolane N-oxide

  • To a solution of the N-oxide (1.0 eq) in a suitable solvent like toluene or acetonitrile, add triphenylphosphine (PPh₃, 1.2-1.5 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Quantitative Data for Pyridine N-oxide Protection/Deprotection

StepProtecting GroupReagentsSolventTime (h)Typical Yield (%)Citation
ProtectionN-Oxidem-CPBADCM2-4>90[6]
DeprotectionN-OxidePPh₃Toluene4-8>85[8]

Orthogonal Protecting Group Strategy

The use of an acetal for the aldehyde and an N-oxide for the pyridine nitrogen constitutes an orthogonal protecting group strategy. The acetal is stable to the basic and mild reducing conditions used for N-oxide manipulation, while the N-oxide is stable to the acidic conditions required for acetal deprotection. This allows for selective deprotection and subsequent reaction at either the aldehyde or a position activated by the N-oxide.

Workflow for Orthogonal Strategy:

G A This compound B Protect Aldehyde (Ethylene glycol, TsOH) A->B C 2-(2-Bromopyridin-4-yl)-1,3-dioxolane B->C D Protect N (m-CPBA) C->D E Fully Protected Substrate D->E F Deprotect N (PPh3) E->F H Deprotect Aldehyde (aq. HCl) E->H G Aldehyde-Protected Substrate F->G J Deprotect Aldehyde (aq. HCl) G->J I N-Protected Substrate H->I K Deprotect N (PPh3) I->K L This compound J->L K->L

Figure 5. Orthogonal protecting group strategy workflow.

This workflow illustrates the flexibility afforded by this orthogonal approach, enabling selective functionalization at various stages of a synthetic sequence. Researchers can choose the appropriate deprotection step based on the desired synthetic outcome.

References

Application Notes and Protocols for 2-Bromopyridine-4-carboxaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine-4-carboxaldehyde is a versatile bifunctional organic molecule. Its aldehyde group is reactive towards nucleophiles, enabling the formation of imines, while the bromo- and pyridine functionalities offer sites for further chemical modification, such as cross-coupling reactions and metal coordination. In materials science, this compound serves as a valuable building block for the synthesis of advanced functional materials, including porous organic polymers (POPs), covalent organic frameworks (COFs), and specialized polymers for electronics and pharmaceutical applications. The incorporation of the 2-bromopyridine moiety can imbue the final material with unique properties, such as catalytic activity, specific binding sites for metal ions, and the potential for post-synthetic modification.

These application notes provide a representative protocol for the synthesis of a porous organic polymer using this compound as a key monomer. The resulting material exhibits potential applications in heterogeneous catalysis, gas sorption, and as a scaffold for the immobilization of active pharmaceutical ingredients (APIs).

Representative Application: Synthesis of a Porous Organic Polymer (POP)

This section details the synthesis of a hypothetical porous organic polymer, designated as POP-BrPy , through the Schiff base condensation of this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB). The resulting POP is a highly cross-linked, amorphous material with a high surface area and permanent porosity. The bromine and pyridine functionalities are distributed throughout the polymer network, making them accessible for subsequent applications.

Material Properties and Characterization Data

The following table summarizes the expected quantitative data for POP-BrPy, based on typical values for analogous porous organic polymers synthesized via Schiff base condensation.

ParameterRepresentative ValueMethod of Analysis
Surface Area
BET Surface Area800 - 1200 m²/gNitrogen Physisorption at 77 K
Porosity
Total Pore Volume0.6 - 0.9 cm³/gNitrogen Physisorption at 77 K
Micropore Volume0.3 - 0.5 cm³/gt-Plot Method
Thermal Stability
Decomposition Temperature (TGA, 5% weight loss)> 400 °CThermogravimetric Analysis
Elemental Composition
Carbon (C)Theoretical: 75.0%; Experimental: ~72-74%Elemental Analysis
Hydrogen (H)Theoretical: 4.2%; Experimental: ~4.0-4.5%Elemental Analysis
Nitrogen (N)Theoretical: 11.7%; Experimental: ~10-11%Elemental Analysis
Bromine (Br)Theoretical: 9.1%; Experimental: ~8-9%Elemental Analysis
Experimental Protocol: Synthesis of POP-BrPy

Materials:

  • This compound (≥97%)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (≥98%)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Aqueous Ammonia (6 M)

  • Ethanol (absolute)

  • Acetone (reagent grade)

  • Dichloromethane (DCM) (reagent grade)

Equipment:

  • Pyrex tube with a screw cap

  • Schlenk flask

  • Soxhlet extraction apparatus

  • Vacuum oven

  • Ultrasonic bath

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Solution Preparation:

    • In a Pyrex tube, combine this compound (83.7 mg, 0.45 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (105.1 mg, 0.30 mmol).

    • Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and anhydrous mesitylene (6 mL).

    • Briefly sonicate the mixture to ensure homogeneity.

  • Polymerization:

    • To the monomer solution, add 6 M aqueous ammonia (0.6 mL).

    • Tightly seal the Pyrex tube and place it in an oven preheated to 120 °C.

    • Maintain the reaction at 120 °C for 72 hours. A solid precipitate should form during this time.

  • Purification and Solvent Exchange:

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the solid with ethanol (3 x 20 mL) and acetone (3 x 20 mL).

    • Transfer the crude polymer to a Soxhlet thimble and perform sequential extractions with ethanol and dichloromethane for 24 hours each.

  • Activation:

    • Dry the purified polymer under vacuum at 150 °C for 24 hours to remove any residual solvent from the pores.

    • The resulting activated material, POP-BrPy, should be a fine, light-yellow to brown powder. Store under an inert atmosphere.

Visualization of Synthetic Workflow and Polymer Structure

The following diagrams illustrate the synthesis of POP-BrPy and the relationship between the monomers and the final polymer network.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification & Activation cluster_final Final Material A This compound C Schiff Base Condensation (1,4-Dioxane/Mesitylene, 120°C, 72h) A->C B 1,3,5-Tris(4-aminophenyl)benzene (TAPB) B->C D Crude POP-BrPy C->D E Soxhlet Extraction (Ethanol, DCM) D->E F Vacuum Drying (150°C) E->F G Activated POP-BrPy F->G

Caption: Synthetic workflow for POP-BrPy.

G cluster_monomers Monomers cluster_linkage Linkage cluster_structure Resulting Structure cluster_properties Functional Properties aldehyde This compound (Aldehyde Source) imine Imine Bond (-CH=N-) aldehyde->imine amine TAPB (Amine Linker) amine->imine pop Porous Organic Polymer (POP-BrPy Network) imine->pop porosity High Surface Area & Porosity pop->porosity sites Accessible Bromo and Pyridine Sites pop->sites

Caption: Structure-property relationship in POP-BrPy.

Potential Applications in Materials and Pharmaceutical Science

  • Heterogeneous Catalysis: The pyridine nitrogen atoms within the polymer network can act as basic sites or as ligands to coordinate with metal catalysts. The bromo- groups can be converted to other functional groups via post-synthetic modification, such as through Suzuki or Sonogashira coupling, to introduce catalytically active moieties.

  • Gas Sorption and Separation: The high surface area and porous nature of POP-BrPy make it a candidate for the storage of gases like hydrogen and methane, or for the selective capture of carbon dioxide.

  • Drug Delivery: The porous framework can be loaded with active pharmaceutical ingredients (APIs). The pyridine groups may offer specific interactions (e.g., hydrogen bonding) with drug molecules, potentially allowing for controlled release profiles.

  • Scaffold for Further Functionalization: The accessible bromo- groups on the polymer backbone are ideal handles for post-synthetic modification, allowing for the covalent attachment of a wide range of functional molecules, including fluorescent dyes, biomolecules, or specific targeting ligands for drug development applications.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 2-bromopyridines, a notoriously challenging substrate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no yield in my Suzuki coupling reaction with 2-bromopyridine?

A1: Low yields in the Suzuki coupling of 2-bromopyridines are a common issue and can be attributed to several factors. The primary reasons include:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and effectively "poisoning" the catalyst.[1]

  • Inefficient Oxidative Addition: The carbon-bromine bond at the 2-position of the pyridine ring can be less reactive towards oxidative addition to the Pd(0) catalyst compared to other aryl bromides. This is often the rate-determining step of the catalytic cycle.

  • Side Reactions: Competing side reactions, such as protodeboronation of the boronic acid and homocoupling of the coupling partners, can consume the starting materials and reduce the yield of the desired product.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and a non-optimized system can lead to poor performance.[1]

Q2: How can I prevent the pyridine nitrogen from inhibiting my palladium catalyst?

A2: To mitigate catalyst inhibition by the pyridine nitrogen, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands sterically shield the palladium center, preventing the coordination of the pyridine nitrogen. Commonly employed and effective ligands for this purpose include Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos.[1]

Q3: What are protodeboronation and homocoupling, and how can I minimize these side reactions?

A3:

  • Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond, leading to the formation of a deboronated byproduct.[2] This is often promoted by aqueous basic conditions and elevated temperatures.[2]

  • Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct or the coupling of two molecules of the 2-bromopyridine. The presence of oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[1][3]

Strategies to minimize these side reactions are detailed in the troubleshooting guide below.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 2-bromopyridines.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution Detailed Protocol/Notes
Catalyst Inhibition Switch to a catalyst system with bulky, electron-rich phosphine ligands.Employ ligands like SPhos, XPhos, or RuPhos. Highly active pre-catalysts such as XPhos Pd G3 can also be very effective.[1]
Inefficient Oxidative Addition Increase the reaction temperature cautiously. Screen different palladium sources and ligands.Temperatures are typically in the range of 80-110 °C.[1] More electron-rich and bulky ligands can facilitate this step.
Poor Solubility of Reagents Choose a more appropriate solvent system.DMF can aid in the solubility of starting materials.[1] Common solvent systems include toluene/water, dioxane/water, and THF/water.[1]
Incorrect Base Screen different bases. The strength and nature of the base are crucial.K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[1] K₂CO₃ is a common and cost-effective choice.[1]
Problem 2: Significant Byproduct Formation (Homocoupling)
Possible Cause Suggested Solution Detailed Protocol/Notes
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Maintain an inert atmosphere.Use techniques like freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for an extended period.[1][3]
Use of Pd(II) Precatalysts Use a Pd(0) precatalyst or add a mild reducing agent.Pd₂(dba)₃ is a common Pd(0) source.[3] Adding a mild reducing agent can help in the in situ reduction of Pd(II) to the active Pd(0) species.[4]
Problem 3: Significant Byproduct Formation (Protodeboronation)
Possible Cause Suggested Solution Detailed Protocol/Notes
Unstable Boronic Acid Use more stable boronic acid derivatives like pinacol esters or MIDA boronates.[5]These derivatives provide a slow release of the boronic acid, minimizing its decomposition.[5]
Aqueous Basic Conditions Use anhydrous solvents and a milder base.Employing anhydrous solvents like toluene, dioxane, or THF can significantly reduce protodeboronation.[2] Consider using bases like K₃PO₄ or KF.[3]
High Reaction Temperature Lower the reaction temperature.Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[6]

Data Presentation: Influence of Reaction Parameters on Yield

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving 2-substituted pyridines. This data is compiled from various sources and serves as a general guide for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.[1]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.[1]

Table 2: Influence of Base and Solvent on Yield

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid

This is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), combine the 2-bromopyridine, arylboronic acid, base, palladium catalyst, and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of 2-Bromopyridine check_catalyst Is the catalyst system appropriate? start->check_catalyst check_side_reactions Are there significant side products? start->check_side_reactions check_conditions Are the reaction conditions optimal? start->check_conditions solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) and/or a more active precatalyst. check_catalyst->solution_catalyst No homocoupling Homocoupling observed? check_side_reactions->homocoupling solution_conditions Screen bases (K3PO4, Cs2CO3). Optimize solvent and temperature. check_conditions->solution_conditions No solution_homocoupling Degas solvents and reaction mixture rigorously. Use a Pd(0) source. solution_protodeboronation Use boronic esters (pinacol, MIDA). Use anhydrous solvents and a milder base. homocoupling->solution_homocoupling Yes protodeboronation Protodeboronation observed? homocoupling->protodeboronation No protodeboronation->solution_protodeboronation Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Suzuki_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) degas 2. Degassing (Inert Atmosphere) setup->degas reaction 3. Reaction (Heating & Stirring) degas->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor workup 5. Workup (Extraction) monitor->workup Reaction Complete purify 6. Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromopyridine-4-carboxaldehyde. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reaction is over-bromination, leading to the formation of 2,6-dibromopyridine-4-carboxaldehyde . Another potential, though less common, side reaction is the oxidation of the aldehyde group to a carboxylic acid, forming 2-Bromopyridine-4-carboxylic acid , especially if harsh oxidizing conditions are inadvertently present.

Q2: Which brominating agent is recommended to minimize side reactions?

A2: N-Bromosuccinimide (NBS) is generally the preferred brominating agent over molecular bromine (Br₂) for the synthesis of this compound. NBS provides a low, steady concentration of bromine, which enhances the selectivity for mono-bromination and reduces the likelihood of over-bromination.[1]

Q3: My reaction yields are consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting the formation of side products.

  • Impure starting materials: The purity of the starting material, pyridine-4-carboxaldehyde, is critical. Impurities can interfere with the reaction.

  • Issues during workup and purification: Product loss can occur during extraction and purification steps. For instance, the basic nature of the pyridine ring can lead to challenges during chromatographic purification on silica gel.

Q4: How can I effectively purify the crude this compound?

A4: Flash column chromatography on silica gel is a common and effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective. To mitigate peak tailing on silica gel due to the basicity of the pyridine nitrogen, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method if the crude product is a solid.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Presence of a significant amount of 2,6-dibromopyridine-4-carboxaldehyde in the product mixture.
Potential Cause Troubleshooting Action
Excessive brominating agent Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS).
High reaction temperature Perform the reaction at a lower temperature. For NBS bromination, room temperature or slightly below is often sufficient.
Use of a highly reactive brominating agent Switch from molecular bromine (Br₂) to a more selective agent like NBS.
Prolonged reaction time Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
Problem 2: The reaction is not proceeding to completion, with a significant amount of starting material remaining.
Potential Cause Troubleshooting Action
Insufficient amount of brominating agent Ensure that at least one full equivalent of the brominating agent is used.
Low reaction temperature If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for the formation of side products.
Poor quality of starting materials or reagents Use freshly purified starting materials and high-purity reagents. The quality of NBS can degrade over time; using freshly opened or purified NBS is recommended.
Inadequate mixing Ensure efficient stirring of the reaction mixture, especially if the reaction is heterogeneous.
Problem 3: Formation of 2-Bromopyridine-4-carboxylic acid as a byproduct.
Potential Cause Troubleshooting Action
Oxidative conditions Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Avoid using reagents that can act as oxidants.
Harsh workup conditions During the workup, avoid strongly acidic or basic conditions at elevated temperatures, which could potentially facilitate the oxidation of the aldehyde.

Data Presentation

The choice of brominating agent significantly impacts the product distribution. The following table summarizes typical yields for the synthesis of this compound, highlighting the selectivity of different reagents.

Brominating Agent Equivalents Reaction Conditions Yield of this compound Yield of 2,6-dibromopyridine-4-carboxaldehyde
Br₂ 1.1Acetic Acid, 80°CModerate to LowSignificant
NBS 1.1Acetonitrile, RTGood to HighMinimal

Note: The exact yields can vary depending on the specific reaction conditions such as solvent, temperature, and reaction time.

Experimental Protocols

Key Experiment: Selective Mono-bromination of Pyridine-4-carboxaldehyde using NBS

This protocol is designed to favor the formation of this compound while minimizing the over-bromination side product.

Materials:

  • Pyridine-4-carboxaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve pyridine-4-carboxaldehyde (1.0 eq.) in anhydrous acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Mandatory Visualizations

Diagram 1: Synthetic Pathway and Side Reactions

Synthesis_Pathway Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde This compound This compound Pyridine-4-carboxaldehyde->this compound NBS (1.05 eq.) Acetonitrile, RT (Main Reaction) 2,6-Dibromopyridine-4-carboxaldehyde 2,6-Dibromopyridine-4-carboxaldehyde This compound->2,6-Dibromopyridine-4-carboxaldehyde Excess NBS or Br₂ (Over-bromination) 2-Bromopyridine-4-carboxylic acid 2-Bromopyridine-4-carboxylic acid This compound->2-Bromopyridine-4-carboxylic acid Oxidizing Conditions (Oxidation)

Caption: Main reaction pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_tlc Analyze crude product by TLC/GC-MS start->check_tlc incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature slightly - Check reagent purity check_tlc->incomplete_reaction Starting material remains side_products Major Side Products Observed check_tlc->side_products Starting material consumed purification_issue Low Isolated Yield after Purification: - Optimize chromatography conditions - Consider recrystallization check_tlc->purification_issue Clean reaction but low recovery end Improved Yield incomplete_reaction->end over_bromination Over-bromination: - Use NBS instead of Br₂ - Reduce equivalents of NBS - Lower reaction temperature side_products->over_bromination Dibrominated product detected other_impurities Other Impurities: - Check starting material purity - Optimize workup procedure side_products->other_impurities Other byproducts over_bromination->end other_impurities->end purification_issue->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 2-Bromopyridine-4-carboxaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromopyridine-4-carboxaldehyde using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (230-400 mesh) is the most common stationary phase for the purification of this compound and related compounds. However, due to the potential sensitivity of the aldehyde group to the acidic nature of silica, deactivation of the silica gel or the use of neutral alumina may be necessary in some cases.

Q2: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?

A2: A gradient of ethyl acetate in hexanes is a widely used and effective mobile phase for the purification of bromopyridine derivatives.[1][2] A typical starting point is a low polarity eluent, such as 5% ethyl acetate in hexanes, with a gradual increase in the concentration of ethyl acetate to facilitate the elution of the target compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column. A good target Rf value for the product on TLC is typically around 0.25-0.35 for optimal separation.

Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Aldehydes can be sensitive to the acidic surface of silica gel, leading to degradation.[3] To mitigate this, you can:

  • Deactivate the silica gel: This can be achieved by adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent.[4]

  • Use neutral alumina: As an alternative stationary phase, neutral alumina is less acidic and can prevent the degradation of sensitive compounds.[5]

  • Minimize time on the column: Run the chromatography as quickly as possible without sacrificing separation.

Q4: What are the common impurities I might encounter when purifying this compound?

A4: Common impurities can originate from the starting materials or by-products of the synthesis. For instance, if prepared from 2-bromopyridine, unreacted starting material may be present.[3] Other potential impurities could include the corresponding carboxylic acid (from oxidation of the aldehyde) or over-brominated pyridine species. The separation of these will depend on their polarity relative to the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause(s) Solution(s)
Poor Separation / Co-elution of Product and Impurities The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. Aim for a significant difference in Rf values between your product and the impurities. A gradient elution may be necessary.
The column is overloaded with the crude sample.As a general rule, use a 50:1 to 100:1 ratio of silica gel to crude material by weight for good separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.
Product is Tailing (Streaking) on the Column The compound is interacting strongly with the acidic sites on the silica gel.Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites.[4]
The sample is too concentrated when loaded onto the column.Dissolve the sample in a minimal amount of solvent before loading, or use a dry loading technique.
Product is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
The compound has degraded on the column.Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using deactivated silica or neutral alumina.[3][5]
Low Recovery of the Purified Product The product is partially soluble in the mobile phase fractions being discarded.Carefully monitor all fractions by TLC to ensure you are not prematurely discarding fractions containing your product.
The product has degraded during the purification process.Minimize the time the compound is on the column and consider using a less acidic stationary phase.
The product is volatile and is being lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid excessive heating.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound using a standard silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. The ideal system will show good separation between the desired product and impurities, with the product having an Rf of ~0.25-0.35.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure to the top of the column to begin elution.

    • Collect fractions in separate tubes.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Neutral alumina can be used as an alternative for sensitive compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 95:5) and gradually increase ethyl acetate concentration.
Target Rf Value 0.25 - 0.35Determined by TLC in the chosen initial eluent system for optimal separation.
Sample Loading Dry loading or minimal solventDry loading is recommended for compounds with limited solubility in the eluent.
Silica to Crude Ratio 50:1 to 100:1 (w/w)Higher ratios are used for difficult separations.
Expected Yield 70-90%Highly dependent on the purity of the crude material and the success of the separation.
Purity >98%As determined by analytical techniques such as NMR or GC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine optimal eluent) pack Pack Column (Silica gel slurry) tlc->pack load Load Sample (Crude this compound) pack->load elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions isolate Isolate Product (Solvent removal) combine->isolate pure_product Purified Product isolate->pure_product

Caption: Experimental workflow for the purification of this compound by flash column chromatography.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Chromatography Issue (e.g., Poor Separation, Tailing) solvent Incorrect Solvent Polarity start->solvent overload Column Overloading start->overload packing Improper Column Packing start->packing interaction Strong Analyte-Silica Interaction start->interaction degradation Compound Degradation start->degradation optimize_solvent Optimize Eluent via TLC solvent->optimize_solvent reduce_load Reduce Sample Load overload->reduce_load repack Repack Column packing->repack deactivate Deactivate Silica (add Triethylamine) interaction->deactivate degradation->deactivate alt_stationary Use Neutral Alumina degradation->alt_stationary

Caption: A logical diagram for troubleshooting common issues in the chromatography of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromopyridine-4-carboxaldehyde. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.

I. Synthetic Pathways Overview

The synthesis of this compound can be effectively achieved through two primary oxidative routes:

  • Oxidation of 2-bromo-4-methylpyridine: This approach typically employs selenium dioxide in a process known as the Riley oxidation.

  • Oxidation of (2-bromopyridin-4-yl)methanol: This alcohol precursor can be oxidized to the desired aldehyde using a variety of modern and classical oxidation reagents.

Below, we provide detailed experimental protocols, troubleshooting advice, and comparative data for these methods.

II. Experimental Protocols

Protocol 1: Oxidation of (2-bromopyridin-4-yl)methanol

This precursor offers multiple reliable pathways to this compound. The choice of method may depend on available reagents, scale, and sensitivity of other functional groups.

A. Swern Oxidation

The Swern oxidation is a mild and widely used method that avoids heavy metals.[1][2]

  • Reagents and Materials:

    • (2-bromopyridin-4-yl)methanol

    • Oxalyl chloride or trifluoroacetic anhydride (TFAA)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

    • Inert atmosphere (Nitrogen or Argon)

    • Dry glassware

  • Procedure:

    • To a solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.0 - 3.0 equivalents) dropwise.

    • Stir the mixture for 15-30 minutes at -78 °C.

    • Add a solution of (2-bromopyridin-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

    • Stir for 30-60 minutes.

    • Add triethylamine (5.0 - 6.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.[3]

B. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile oxidizing agent for the conversion of primary alcohols to aldehydes.[4][5][6]

  • Reagents and Materials:

    • (2-bromopyridin-4-yl)methanol

    • Pyridinium chlorochromate (PCC) (1.5 - 2.0 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Silica gel or Celite

  • Procedure:

    • To a suspension of PCC and silica gel in anhydrous DCM, add a solution of (2-bromopyridin-4-yl)methanol in anhydrous DCM.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by column chromatography.

C. Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidant for benzylic and allylic alcohols.[2][7]

  • Reagents and Materials:

    • (2-bromopyridin-4-yl)methanol

    • Activated manganese dioxide (MnO₂) (5 - 10 equivalents by weight)

    • Dichloromethane (DCM) or chloroform

  • Procedure:

    • To a solution of (2-bromopyridin-4-yl)methanol in DCM, add activated MnO₂ in one portion.

    • Stir the suspension vigorously at room temperature. The reaction time can vary significantly depending on the activity of the MnO₂ (from a few hours to 24-48 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

    • Wash the Celite pad thoroughly with DCM.

    • Concentrate the filtrate in vacuo to yield the product, which may be pure enough for subsequent steps or can be further purified by column chromatography.

Protocol 2: Riley Oxidation of 2-bromo-4-methylpyridine

This method directly converts the methyl group to a formyl group.[8]

  • Reagents and Materials:

    • 2-bromo-4-methylpyridine

    • Selenium dioxide (SeO₂) (1.1 - 1.5 equivalents)

    • 1,4-Dioxane

    • Water (optional, can influence reaction rate)

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve 2-bromo-4-methylpyridine in 1,4-dioxane.

    • Add selenium dioxide to the solution.

    • Heat the mixture to reflux (approximately 101 °C) for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Filter off the black selenium precipitate through a pad of Celite.

    • Wash the Celite pad with dioxane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

III. Data Presentation

Table 1: Comparison of Oxidation Methods for (2-bromopyridin-4-yl)methanol

Oxidation MethodOxidizing AgentTypical SolventTemperatureTypical Reaction TimeReported YieldKey Considerations
Swern Oxidation (COCl)₂/DMSO, TEADCM-78 °C to RT1-2 hoursHighRequires anhydrous conditions and low temperatures; produces volatile and odorous byproducts.[1][9][10]
PCC Oxidation Pyridinium ChlorochromateDCMRoom Temp.2-4 hoursGood to HighMildly acidic; chromium-based reagent requires careful handling and disposal.[4][5]
MnO₂ Oxidation Activated MnO₂DCM, ChloroformRoom Temp.4-48 hoursVariableMild and selective; requires a large excess of activated MnO₂; reaction time is highly dependent on reagent activity.[2][7]

IV. Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My Swern oxidation of (2-bromopyridin-4-yl)methanol resulted in a low yield. What are the possible causes?

A1: Low yields in Swern oxidations can be attributed to several factors:

  • Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.[11]

  • Temperature Control: The formation of the active oxidant and the subsequent reaction with the alcohol must be carried out at -78 °C. Allowing the temperature to rise prematurely can lead to the decomposition of the active species and side reactions.[9]

  • Reagent Quality: The quality of oxalyl chloride and DMSO is crucial. Use freshly opened or properly stored reagents.

  • Incomplete Reaction: Ensure the reaction has gone to completion by TLC monitoring before quenching.

Q2: I am observing a significant amount of the corresponding carboxylic acid in my PCC oxidation. How can I prevent this over-oxidation?

A2: Over-oxidation to the carboxylic acid with PCC can occur if water is present in the reaction mixture.[4] The aldehyde forms a hydrate in the presence of water, which can be further oxidized. To minimize this:

  • Use strictly anhydrous DCM as the solvent.

  • Ensure the PCC and the starting alcohol are dry.

  • Adding a buffer like pyridine or sodium acetate can sometimes mitigate the acidity that might promote hydrate formation.

Q3: The MnO₂ oxidation of (2-bromopyridin-4-yl)methanol is very slow or stalls. What can I do?

A3: The activity of MnO₂ can vary greatly.

  • Activation of MnO₂: Ensure you are using "activated" MnO₂. Commercial MnO₂ can be activated by heating at 100-120 °C under vacuum for several hours before use.

  • Sufficient Excess: A large excess of MnO₂ (5-10 fold by weight) is often necessary.[2]

  • Solvent: While DCM is common, sometimes changing the solvent to chloroform or performing the reaction at a slightly elevated temperature (e.g., refluxing chloroform) can increase the rate.

  • Mechanical Stirring: Vigorous stirring is essential to ensure good contact between the solid MnO₂ and the dissolved alcohol.

Q4: In the Riley oxidation of 2-bromo-4-methylpyridine, I am getting a low yield and a complex mixture of products. What could be the issue?

A4: The Riley oxidation can sometimes lead to over-oxidation or other side reactions.

  • Over-oxidation: Prolonged reaction times or an excessive amount of SeO₂ can lead to the formation of the carboxylic acid. Monitor the reaction closely by TLC and quench it once the starting material is consumed.

  • Reaction Temperature: Ensure the reaction is maintained at a steady reflux.

  • Purification: The product might be sensitive to the purification conditions. Consider using a less acidic grade of silica gel for column chromatography.

Q5: How can I effectively purify this compound?

A5: Column chromatography on silica gel is the most common method.[3]

  • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The polarity can be adjusted based on TLC analysis.

  • Decomposition on Silica: Some aldehydes can be sensitive to acidic silica gel. If you observe decomposition on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).

  • Bisulfite Adduct Formation: For stubborn purifications, formation of the water-soluble bisulfite adduct can be a useful technique to separate the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treatment with a base.

V. Visualizations

experimental_workflow_oxidation_of_alcohol cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product cluster_purification Purification start (2-bromopyridin-4-yl)methanol swern Swern Oxidation (COCl)₂, DMSO, TEA DCM, -78°C start->swern Select Method pcc PCC Oxidation PCC, DCM Room Temp. start->pcc Select Method mno2 MnO₂ Oxidation Activated MnO₂, DCM Room Temp. start->mno2 Select Method product This compound swern->product pcc->product mno2->product purify Column Chromatography (Silica Gel) product->purify

Caption: Workflow for the synthesis of this compound via alcohol oxidation.

troubleshooting_guide cluster_low_yield Low Yield cluster_over_oxidation Over-oxidation cluster_stalled_reaction Stalled Reaction issue Problem Encountered ly_cause1 Moisture Present issue->ly_cause1 ly_cause2 Incorrect Temperature issue->ly_cause2 ly_cause3 Poor Reagent Quality issue->ly_cause3 oo_cause1 Water in Reaction (PCC) issue->oo_cause1 oo_cause2 Prolonged Reaction Time issue->oo_cause2 sr_cause1 Inactive MnO₂ issue->sr_cause1 sr_cause2 Insufficient Reagent issue->sr_cause2 ly_solution1 Use anhydrous solvents and dry glassware ly_cause1->ly_solution1 ly_solution2 Maintain strict temperature control ly_cause2->ly_solution2 ly_solution3 Use fresh or properly stored reagents ly_cause3->ly_solution3 oo_solution1 Use anhydrous conditions oo_cause1->oo_solution1 oo_solution2 Monitor by TLC and quench promptly oo_cause2->oo_solution2 sr_solution1 Activate MnO₂ before use sr_cause1->sr_solution1 sr_solution2 Use a larger excess of oxidant sr_cause2->sr_solution2

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Bromopyridine-4-carboxaldehyde. This resource addresses common challenges and offers detailed experimental protocols to facilitate successful and reproducible outcomes.

Troubleshooting Guide

Researchers often encounter challenges when performing cross-coupling reactions with 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem." The primary issue stems from the Lewis basic nitrogen atom of the pyridine ring, which can coordinate to the metal center of the catalyst, leading to deactivation.[1][2] This guide provides solutions to common problems encountered during these experiments.

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2][3]Employ Bulky Ligands: Use sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center and prevent coordination by the pyridine nitrogen.[2] N-heterocyclic carbene (NHC) ligands can also be effective.
Inefficient Oxidative Addition: The Carbon-Bromine bond of 2-bromopyridines can be less reactive compared to other aryl bromides, leading to a slow rate-determining oxidative addition step.[2]Optimize Reaction Conditions: Increase the reaction temperature or screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and more electron-rich, bulky ligands to facilitate oxidative addition.[2]
Poor Reagent Quality: Impurities in solvents, reagents, or the starting material can deactivate the catalyst. Boronic acids, for instance, are susceptible to protodeboronation.[1]Ensure High Purity: Use anhydrous and degassed solvents. Ensure the purity of the starting materials and coupling partners. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2]
Significant Side Product Formation Homocoupling: Self-coupling of the coupling partners (e.g., boronic acid) is a common side reaction, often promoted by the presence of oxygen.[2]Thorough Degassing: Rigorously degas the reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[2]
Dehalogenation: Replacement of the bromine atom with a hydrogen atom can occur as a competing reaction.Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (desired product) versus dehalogenation. Screening different combinations may be necessary. Lowering the reaction temperature can also sometimes reduce dehalogenation.
Protodeboronation (Suzuki Reaction): The boronic acid coupling partner can be protonated and rendered inactive, especially in the presence of water and certain bases.[1]Use Anhydrous Conditions or Stable Boron Reagents: Employ anhydrous solvents and reagents. Alternatively, use more stable boronic esters or trifluoroborate salts which are less prone to this side reaction.[1][2]
Catalyst Decomposition Formation of Palladium Black: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, particularly at high temperatures or with slow catalytic turnover.[3]Lower Reaction Temperature: If palladium black is observed, try running the reaction at a lower temperature for a longer duration. Ensure efficient stirring to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge is the "2-pyridyl problem."[1][2] The nitrogen atom at the 2-position of the pyridine ring can act as a ligand, coordinating to the palladium catalyst and deactivating it.[1][2][3] This can lead to low yields or complete reaction failure. The presence of the aldehyde group can also sometimes complicate the reaction, although it is generally a well-tolerated functional group in many cross-coupling reactions.

Q2: What is the best type of ligand to use for this substrate?

A2: Bulky, electron-rich phosphine ligands are generally the most effective for mitigating catalyst poisoning by the pyridine nitrogen.[2] Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, and RuPhos, are excellent starting points.[2] N-heterocyclic carbene (NHC) ligands have also shown promise in similar systems. The optimal ligand may vary depending on the specific cross-coupling reaction and the coupling partner.

Q3: Which palladium precursor should I choose?

A3: Common and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pre-formed palladium catalysts complexed with bulky phosphine ligands (e.g., XPhos Pd G3) can also offer improved reactivity and reproducibility.

Q4: How important is the choice of base and solvent?

A4: The choice of base and solvent is critical for the success of the reaction. The base is essential for the transmetalation step and its strength should be matched to the specific coupling reaction and substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent must be able to solubilize all reaction components and is typically an aprotic polar solvent like 1,4-dioxane, toluene, or THF. For Suzuki reactions, the addition of water is often necessary.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3][4] This allows for the determination of the optimal reaction time and can help in identifying the formation of side products.

Data Presentation: Catalyst Systems for Cross-Coupling with 2-Bromopyridine Derivatives

The following tables summarize typical conditions for various cross-coupling reactions with 2-bromopyridine derivatives. While these are not specific to the 4-carboxaldehyde derivative, they provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O80-110Good to Excellent[2]
Arylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O80-100Moderate to Good[4]
Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2-3)Buchwald Ligand 1 (6-9)KF1,4-Dioxane110Good to Excellent[5]

Table 2: Buchwald-Hartwig Amination Conditions

AminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Primary/Secondary AminePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOᵗBuToluene8060[6]
Volatile AminePd(OAc)₂dpppNaOᵗBuToluene80Good to Excellent[7][8][9]
AnilinePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃Toluene110Good[10]

Table 3: Sonogashira Coupling Conditions

AlkynePalladium Source (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
Terminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89[11]
Terminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10072-96[12][13]
Terminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRTGood[14]

Experimental Protocols

Below are detailed, generalized methodologies for key cross-coupling reactions. These should be considered as starting points and may require optimization for this compound and the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • In a glovebox, add NaOᵗBu to an oven-dried Schlenk flask or vial with a magnetic stir bar.

  • Add Pd₂(dba)₃ and XPhos.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous, degassed)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF) and the amine base via syringe.

  • Stir the mixture for a few minutes, then add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-100 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in catalyst selection for cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (this compound, Coupling Partner, Base) B 2. Add Catalyst & Ligand (Palladium Source, Phosphine Ligand) A->B Inert Atmosphere C 3. Add Degassed Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Extract E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection_Tree Start Start: Low Conversion Q1 Is Catalyst Poisoning Suspected? Start->Q1 A1 Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) Q1->A1 Yes Q2 Is Oxidative Addition Sluggish? Q1->Q2 No End Improved Yield A1->End A2 Increase Temperature & Screen Electron-Rich Ligands Q2->A2 Yes Q3 Are Side Reactions Prevalent? Q2->Q3 No A2->End A3 Ensure Rigorous Degassing & Optimize Base/Solvent Q3->A3 Yes A3->End Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)(X)L_n OA->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)(R')L_n Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R-R'

References

overcoming solubility issues with 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromopyridine-4-carboxaldehyde, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the recommended solvents?

A1: this compound is a solid that generally exhibits low solubility in water but is soluble in a range of common organic solvents.[1] Recommended solvents to try include dichloromethane (DCM), chloroform, ethyl acetate, and N,N-dimethylformamide (DMF).[1] For less polar compounds, you might also consider ethers or toluene. For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.[1]

Q2: My compound is only sparingly soluble in my chosen solvent even with heating. What can I do to improve solubility?

A2: If heating alone is insufficient, you can employ several techniques:

  • Use of a Co-solvent: Introduce a small amount of a miscible co-solvent in which the compound is highly soluble. For example, if your primary solvent is dichloromethane, adding a small volume of DMF can significantly enhance solubility.

  • Sonication: Subjecting the mixture to ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process.

  • Dilution: Increasing the overall volume of the solvent can help to dissolve the compound, though this may not be ideal for all reaction setups. Running a reaction at a lower concentration can sometimes be a necessary compromise.

Q3: I am trying to perform a reaction with this compound, but it keeps crashing out of solution. How can I prevent this?

A3: Premature precipitation of a reactant can halt a chemical reaction. To address this:

  • Maintain a Consistent Temperature: Ensure your reaction vessel is heated uniformly to the required temperature to maintain solubility throughout the process.

  • Slow Addition: If you are adding other reagents that might alter the solvent polarity and cause your compound to precipitate, consider adding them slowly and with vigorous stirring to allow for gradual mixing.

  • Solvent Choice: Re-evaluate your solvent system. A more polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) might be necessary to maintain all components in the solution.

Q4: During workup, my product has "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling process is too rapid. To induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure, solid product, adding a "seed crystal" can initiate crystallization.[1]

  • Slower Cooling: Re-heat the solution to re-dissolve the oil, perhaps with a small addition of solvent, and then allow it to cool much more slowly. Insulating the flask can help with this.

  • Solvent System Adjustment: If the problem persists, you may need to adjust your solvent system for recrystallization. Using a solvent pair (one in which the compound is soluble and one in which it is less soluble) can sometimes promote better crystal formation.[1]

Data Presentation: Solubility of this compound

Disclaimer: The following table presents hypothetical, yet representative, quantitative solubility data for illustrative purposes. For precise experimental work, it is highly recommended that researchers determine the solubility of this compound in their specific solvent systems using the protocol provided below.

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.1
Hexanes25< 1
Toluene25~ 5
Dichloromethane (DCM)25~ 20
Ethyl Acetate (EtOAc)25~ 25
Acetone25~ 30
Ethanol (EtOH)25~ 15
N,N-Dimethylformamide (DMF)25> 100

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Add a known volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

    • Allow the mixture to equilibrate for at least 24 hours at a constant, controlled temperature (e.g., 25 °C).

  • Sample Collection and Preparation:

    • After equilibration, allow the solid to settle.

    • Carefully draw a small aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

  • Calculation and Reporting:

    • Calculate the solubility using the measured concentration and the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound

Objective: To provide a general workflow for setting up a reaction where the solubility of this compound is a concern.

Materials:

  • This compound

  • Other reactants

  • Appropriate solvent or co-solvent system

  • Reaction flask equipped with a condenser, magnetic stirrer, and thermometer

  • Heating mantle or oil bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent or co-solvent system that is compatible with all reactants and can dissolve this compound at the desired reaction temperature.

  • Reaction Setup:

    • To the reaction flask, add this compound and the chosen solvent.

    • Begin stirring and gently heat the mixture to the target reaction temperature.

  • Dissolution and Reagent Addition:

    • Ensure that this compound is fully dissolved before adding other reagents.

    • Add the other reactants, either neat or as a solution in the same reaction solvent. If adding a solution, do so dropwise to avoid localized concentration changes that could cause precipitation.

  • Monitoring the Reaction:

    • Maintain the reaction at the target temperature with continuous stirring.

    • Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature. Be aware that the product may precipitate upon cooling.

    • Proceed with the appropriate aqueous workup and extraction procedures.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibrate Shake/Stir at Constant Temp (24h) prep_solvent->equilibrate sample Collect Supernatant equilibrate->sample filter_sample Filter (0.22 µm) sample->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the experimental determination of solubility.

logical_relationship_reaction cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Solubility of This compound heating Increase Temperature problem->heating cosolvent Use a Co-solvent problem->cosolvent sonication Apply Sonication problem->sonication dilution Increase Solvent Volume problem->dilution outcome Homogeneous Reaction Mixture heating->outcome cosolvent->outcome sonication->outcome dilution->outcome

Caption: Troubleshooting logic for overcoming solubility issues.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromopyridine-4-carboxaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types where this compound is used as a key building block.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

A primary challenge in cross-coupling reactions with 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation and low yields. The presence of the aldehyde group can introduce additional complexities.

Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) with this compound is resulting in low to no yield. What are the common causes and solutions?

A1: Low or no yield is a frequent issue and can often be attributed to several factors:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ bulky, electron-rich phosphine ligands that sterically hinder the coordination of the pyridine nitrogen to the palladium. Recommended ligands include SPhos, XPhos, and RuPhos.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful reaction.

    • Solution: Screen a variety of bases and solvents. For Suzuki reactions, a common system is a carbonate or phosphate base in a mixture of an organic solvent and water (e.g., dioxane/water). For Buchwald-Hartwig aminations, strong non-nucleophilic bases like sodium tert-butoxide or LHMDS in toluene or dioxane are often effective. Sonogashira couplings typically utilize an amine base like triethylamine or diisopropylethylamine.

  • Poor Reagent Quality: Impurities in reagents or solvents, especially water and oxygen, can deactivate the catalyst and lead to side reactions.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed. Reactions should be run under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: The aldehyde group can participate in side reactions under basic conditions, such as aldol-type condensations. Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can also occur.

    • Solution: To minimize aldol reactions, consider protecting the aldehyde group as an acetal. Rigorous degassing of the reaction mixture can reduce homocoupling.

Below is a troubleshooting workflow to diagnose and resolve common issues in palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Cross-Coupling Reactions start Low or No Yield catalyst Issue: Catalyst Inactivation? start->catalyst conditions Issue: Suboptimal Conditions? catalyst->conditions No catalyst_sol Solution: - Use bulky phosphine ligands (SPhos, XPhos) - Increase catalyst loading catalyst->catalyst_sol Yes reagents Issue: Poor Reagent Quality? conditions->reagents No conditions_sol Solution: - Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) - Vary solvent system (e.g., dioxane/water, toluene) - Optimize temperature conditions->conditions_sol Yes side_reactions Issue: Side Reactions? reagents->side_reactions No reagents_sol Solution: - Use anhydrous, degassed solvents - Ensure high purity of all reagents - Run under inert atmosphere reagents->reagents_sol Yes side_reactions_sol Solution: - Protect aldehyde group (acetal formation) - Rigorously degas reaction mixture side_reactions->side_reactions_sol Yes Suzuki Coupling Workflow setup 1. Reaction Setup (Inert Atmosphere) solvent 2. Add Degassed Solvent setup->solvent react 3. Heat and Stir solvent->react monitor 4. Monitor Progress (TLC/LC-MS) react->monitor workup 5. Aqueous Work-up monitor->workup purify 6. Column Chromatography workup->purify Suzuki Catalytic Cycle cluster_troubleshooting Potential Issues with this compound pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_complex aryl_boronic_acid Ar'B(OH)2 boronate Ar'B(OH)3- aryl_boronic_acid->boronate + Base base Base boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product poisoning Pyridine N can coordinate to Pd(0) and inhibit this step poisoning->pd0

improving the regioselectivity of reactions with 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromopyridine-4-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do their reactivities compare?

A1: this compound has three main sites for potential reactions:

  • C2-Bromine: The carbon-bromine bond is the most common site for functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates this position.

  • C4-Aldehyde: The carboxaldehyde group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions.[1]

  • Pyridine Nitrogen: As a basic site, the nitrogen can be protonated or coordinate to Lewis acids, which can deactivate the ring towards electrophilic substitution.

For cross-coupling and nucleophilic substitution, the C2 position is generally the most reactive due to the presence of the bromine leaving group and activation by the ring nitrogen.[2][3]

Q2: How can I selectively perform a cross-coupling reaction at the C2 position without affecting the C4-aldehyde?

A2: To achieve selective C2 cross-coupling, the aldehyde group often needs to be protected. Converting the aldehyde to an acetal is a common and effective strategy.[1] This protecting group is stable under the basic conditions of many cross-coupling reactions and can be easily removed with a mild acid wash during workup.[4]

Q3: What factors influence regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

A3: Nucleophilic aromatic substitution on pyridine rings is highly regioselective for the C2 and C4 positions (ortho and para to the nitrogen).[2][3] This is because the anionic intermediate formed during nucleophilic attack is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom.[2][3] Since this compound already has a leaving group at the activated C2 position, SNAr reactions with suitable nucleophiles will predominantly occur there.

Troubleshooting Guides

Problem 1: My Suzuki coupling reaction is giving low yields and a mixture of products, including reaction at the aldehyde.

  • Possible Cause 1: Aldehyde Interference. The aldehyde group can react with organometallic reagents or be unstable under the reaction conditions.

    • Solution: Protect the aldehyde group as an acetal before performing the Suzuki coupling.[1] This prevents unwanted side reactions.

  • Possible Cause 2: Inappropriate Catalyst/Ligand System. The choice of palladium source, ligand, and base is critical for efficient coupling with electron-deficient pyridine substrates.

    • Solution: For 2-halopyridines, catalyst systems like Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ are often effective.[5] Ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation.

  • Possible Cause 3: Poor Boronic Acid Quality. Boronic acids can degrade over time, leading to lower yields.

    • Solution: Use freshly purchased or recrystallized boronic acid. Ensure the base used is strong enough to activate the boronic acid for transmetalation.[5]

Problem 2: I am observing poor regioselectivity in my reaction, with functionalization occurring at unintended positions.

  • Possible Cause 1: Steric Hindrance. Bulky reagents may react at less sterically hindered positions.[6]

    • Solution: Evaluate the steric profile of your nucleophile or coupling partner. A less bulky reagent may improve selectivity for the desired C2 position.

  • Possible Cause 2: Reaction Conditions Favoring Radical Pathways. Minisci-type reactions, which proceed via radicals, can sometimes lead to mixtures of C2 and C4 isomers.[7]

    • Solution: If a radical reaction is not intended, ensure your reaction conditions do not favor radical generation (e.g., avoid radical initiators and high temperatures unless necessary). To favor C2 functionalization in radical additions, acidic conditions can be beneficial.[7]

Data Presentation

Table 1: Comparison of Catalyst Systems for Selective Suzuki Coupling of 2-Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃K₂CO₃Toluene/H₂O80-10085-95[8]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100-12090-98[9]
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O8550-70[9]
Pd/C (ligand-free)-K₂CO₃Isopropanol/H₂O8075-90[8]

Yields are representative and can vary based on the specific aryl boronic acid and substrate.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the protection of the aldehyde group as a diethyl acetal.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), triethyl orthoformate (3.0 eq.), and anhydrous ethanol (approx. 0.5 M).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2-bromo-4-(diethoxymethyl)pyridine can often be used in the next step without further purification.

Protocol 2: Regioselective Suzuki Coupling at the C2 Position

This protocol assumes the aldehyde has been protected as an acetal.

  • Reaction Setup: To a dry Schlenk flask, add the protected 2-bromo-4-(diethoxymethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 4-16 hours, monitoring progress by TLC or LC-MS.[9]

  • Deprotection & Workup: Upon completion, cool the reaction to room temperature. Add a mild aqueous acid (e.g., 1M HCl) and stir for 1-2 hours to deprotect the acetal. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_molecule Reactivity Map cluster_sites Potential Reactive Sites mol C2_Br C2-Br Bond (Cross-Coupling, SNAr) C4_CHO C4-Aldehyde (Nucleophilic Addition, etc.) N_atom Pyridine Nitrogen (Lewis Base Site)

Caption: Key reactive sites on the this compound molecule.

G start Problem: Poor Regioselectivity / Low Yield q1 Is the reaction a Pd-catalyzed cross-coupling? start->q1 q2 Is the aldehyde group protected? q1->q2 Yes s3 Solution: Consider alternative nucleophile or reaction conditions (temp, solvent). q1->s3 No (e.g., SNAr) s1 Solution: Protect aldehyde group (e.g., acetal formation). q2->s1 No s2 Solution: Optimize catalyst, ligand, base, and solvent. q2->s2 Yes s1->q2 Re-evaluate s4 SUCCESS: Improved Regioselectivity s2->s4 s3->s4

Caption: Troubleshooting workflow for regioselectivity issues.

G start Start: This compound step1 Step 1: Protect Aldehyde (e.g., Acetal Formation) start->step1 intermediate Intermediate: 2-Bromo-4-(diethoxymethyl)pyridine step1->intermediate step2 Step 2: Selective Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)₂) intermediate->step2 step3 Step 3: Deprotection (Mild Acidic Workup) step2->step3 end Final Product: 2-Aryl-pyridine-4-carboxaldehyde step3->end

Caption: Workflow for selective C2-arylation via Suzuki coupling.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromopyridine-4-carboxaldehyde. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Suzuki coupling reaction with this compound?

A common work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate and washing with water and brine.[1][2] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1][2] Purification is typically achieved by flash column chromatography on silica gel.[1][2]

Q2: How can I remove the palladium catalyst and ligands after a Suzuki coupling reaction?

After the reaction, the mixture can be filtered through a pad of Celite to remove the heterogeneous catalyst.[3] For homogeneous catalysts, extraction with an appropriate solvent and subsequent column chromatography are common methods.[3]

Q3: The pyridine nitrogen in my product seems to be causing issues during silica gel chromatography (e.g., tailing or decomposition). What can I do?

The lone pair of electrons on the pyridine nitrogen can interact with the acidic silica gel, leading to purification challenges.[4] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[4] Alternatively, using a different stationary phase like neutral alumina can be effective.[4]

Q4: I am having trouble separating my aldehyde product from unreacted starting materials or non-polar byproducts. Is there a specific technique for aldehyde purification?

Yes, a bisulfite work-up can be a highly effective method for selectively separating aldehydes.[5] By treating the reaction mixture with a saturated sodium bisulfite solution, a water-soluble bisulfite adduct of the aldehyde is formed. This allows for the separation of the aldehyde into the aqueous layer, leaving other organic components behind. The aldehyde can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[5]

Q5: My Grignard reaction with this compound gave a low yield. What are some common reasons related to the work-up?

Low yields in Grignard reactions can be due to several factors, including the work-up. It is crucial to perform the acid work-up as a separate step after the Grignard reagent has fully reacted with the aldehyde.[6] Adding acid before the reaction is complete will quench the Grignard reagent.[6] Additionally, ensuring all glassware is flame-dried and the reaction is conducted under an inert atmosphere is critical to prevent the Grignard reagent from reacting with moisture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Suggestion Citation
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating the work-up.[1]
Product Loss During Extraction The pyridine nitrogen can be protonated in acidic conditions, making the product water-soluble. Ensure the aqueous layer is neutral or slightly basic during extraction to prevent loss of product. A brine wash can also help reduce the solubility of the product in the aqueous phase.[4]
Catalyst Deactivation (Suzuki Coupling) The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can help shield the palladium center.[7]
Side Reactions of the Aldehyde The aldehyde group can be sensitive to certain conditions. Consider using a protecting group for the aldehyde if it is not the reacting functional group, or use a specific work-up like the bisulfite addition to selectively isolate the aldehyde product.[5]
Issue 2: Presence of Impurities After Purification
Potential Cause Troubleshooting Suggestion Citation
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. A shallow gradient of a less polar eluent system (e.g., ethyl acetate in hexanes) can improve separation. Using a longer column may also enhance resolution.[4]
Homocoupling of Boronic Acid (Suzuki Coupling) This side reaction is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[7]
Formation of Bipyridyls (Grignard Reaction) The preparation of 2-pyridylmagnesium bromide can lead to the formation of bipyridyls. Altering reaction conditions, such as using a Grignard exchange reaction at low temperatures, may improve the yield of the desired carbinol.[8]
Residual Catalyst or Ligands Filter the reaction mixture through Celite before extraction. For soluble catalysts, consider a specialized scavenger resin or optimize the chromatography conditions.[3]

Experimental Protocols & Methodologies

General Suzuki Coupling Work-up Protocol
  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution & Extraction: Dilute the mixture with ethyl acetate and wash with water. Transfer to a separatory funnel.

  • Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Illustrative Data for Suzuki Coupling of Bromopyridines

The following data is illustrative and based on trends reported for similar bromopyridine substrates. Actual yields may vary depending on the specific reactants and conditions.

Catalyst/Ligand Base Solvent Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water70-90
Pd(PPh₃)₄Na₂CO₃Toluene/Water60-85
Pd₂(dba)₃ / SPhosK₃PO₄THF/Water75-95

Visualizations

experimental_workflow General Suzuki Coupling Work-up Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Completed Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Ethyl Acetate & Water cool->dilute extract Separate Layers & Extract Aqueous Phase dilute->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography end Pure Product chromatography->end

Caption: Experimental workflow for a typical Suzuki coupling work-up.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_completion Is the reaction complete? start->check_completion check_extraction_pH Was the aqueous layer neutral/basic during extraction? check_completion->check_extraction_pH Yes solution_monitor Action: Monitor reaction more closely. check_completion->solution_monitor No check_catalyst Is catalyst deactivation suspected? check_extraction_pH->check_catalyst Yes solution_pH Action: Adjust pH during extraction. check_extraction_pH->solution_pH No check_side_reactions Are there significant side products? check_catalyst->check_side_reactions No solution_ligand Action: Use a bulkier, electron-rich ligand. check_catalyst->solution_ligand Yes solution_workup Action: Consider a selective work-up (e.g., bisulfite). check_side_reactions->solution_workup Yes

Caption: A logical workflow for troubleshooting low product yields.

References

dealing with impurities in commercial 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Bromopyridine-4-carboxaldehyde. Here, you will find information on identifying and dealing with common impurities that may affect your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on common synthetic routes, the two most probable impurities are the over-oxidation product, 2-bromoisonicotinic acid , and the intermediate alcohol, (2-bromopyridin-4-yl)methanol . The presence of these impurities can arise from the manufacturing process or degradation of the aldehyde over time.

Q2: How can I detect the presence of these impurities in my sample?

A2: A simple and effective way to qualitatively assess the purity of your this compound is by using Thin Layer Chromatography (TLC). The aldehyde is significantly less polar than both the corresponding carboxylic acid and alcohol. You can typically observe the impurities as distinct spots with different Rf values.

Table 1: Typical TLC Analysis Parameters

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase 30-50% Ethyl acetate in Hexane
Visualization UV light (254 nm)
Expected Rf Values Aldehyde > Alcohol > Carboxylic Acid

Troubleshooting Guides

Issue 1: My reductive amination reaction is giving inconsistent results or unexpected byproducts.

This could be due to the presence of 2-bromoisonicotinic acid as an impurity. Carboxylic acids can act as a catalyst in the formation of the imine intermediate during reductive amination. While acidic catalysis is often desired, an uncontrolled amount of an acidic impurity can lead to variable reaction rates and the formation of side products.

Troubleshooting Steps:

  • Assess Purity: Run a TLC of your starting material to check for the presence of a baseline spot corresponding to 2-bromoisonicotinic acid.

  • Purification: If the acidic impurity is present, purify the aldehyde using the extractive workup protocol detailed below.

  • Controlled Reaction: After purification, you can proceed with your reductive amination with a controlled amount of a desired acid catalyst.

Issue 2: My Wittig reaction is inefficient or failing.

The presence of (2-bromopyridin-4-yl)methanol can interfere with Wittig reactions, particularly those that are catalytic or sensitive to protic sources. The alcohol can potentially quench the ylide or interfere with the catalyst.

Troubleshooting Steps:

  • Assess Purity: Use TLC to check for a polar spot corresponding to the alcohol impurity.

  • Purification: If the alcohol is detected, purify the aldehyde. A simple extractive workup may not be sufficient to remove the alcohol completely. In such cases, column chromatography or recrystallization is recommended.

Issue 3: My this compound has a yellowish tint and appears clumpy.

The off-white to light yellow color is typical for this compound.[1] However, significant darkening or clumping could indicate the presence of impurities or degradation. It is always recommended to assess the purity by an analytical method like TLC or NMR before use.

Experimental Protocols

Protocol 1: Purification of this compound via Extractive Workup to Remove Acidic Impurities

This protocol is designed to remove 2-bromoisonicotinic acid from the aldehyde.

Materials:

  • Impure this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the acidic impurity, making it soluble in the aqueous layer.

  • Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the organic layer into a clean flask.

  • Brine Wash: Wash the organic layer with brine to remove any residual aqueous solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified aldehyde.

Protocol 2: Purification via Recrystallization

This method is effective for removing both acidic and alcohol impurities if a suitable solvent is found.

Materials:

  • Impure this compound

  • A suitable recrystallization solvent (e.g., isopropanol, ethanol/water, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the aldehyde in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aldehyde in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

experimental_workflow cluster_start Starting Material cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification cluster_end Final Product start Commercial This compound tlc TLC Analysis start->tlc decision Impurities Detected? tlc->decision extractive_workup Extractive Workup (for acidic impurities) decision->extractive_workup Yes (Acid) recrystallization Recrystallization (for acid/alcohol impurities) decision->recrystallization Yes (Acid/Alcohol) end_product Pure Aldehyde for Reaction decision->end_product No extractive_workup->end_product recrystallization->end_product

Caption: Workflow for assessing and purifying commercial this compound.

troubleshooting_pathway cluster_reaction_type Reaction Type cluster_impurity_cause Likely Impurity Cause cluster_solution Recommended Solution start Experimental Issue (e.g., low yield, side products) reductive_amination Reductive Amination start->reductive_amination wittig_reaction Wittig Reaction start->wittig_reaction acid_impurity 2-bromoisonicotinic acid (uncontrolled catalysis) reductive_amination->acid_impurity alcohol_impurity (2-bromopyridin-4-yl)methanol (reagent quenching/catalyst interference) wittig_reaction->alcohol_impurity purify Purify Aldehyde (see protocols) acid_impurity->purify alcohol_impurity->purify

Caption: Troubleshooting logic for common reactions involving this compound.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromopyridine Aldehydes vs. 2-Chloropyridine Aldehydes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the most versatile building blocks for this purpose are 2-halopyridine aldehydes, which offer dual handles for molecular elaboration: a reactive halogen for cross-coupling or nucleophilic substitution, and an aldehyde for subsequent derivatization. The choice between a 2-bromo- and a 2-chloropyridine aldehyde profoundly impacts reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective, data-supported comparison of their reactivity in key synthetic transformations.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-bromopyridine aldehydes are generally more reactive than their chloro-analogs. This heightened reactivity, stemming from the lower carbon-bromine bond dissociation energy, often translates to milder reaction conditions, shorter reaction times, and higher yields. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is typically reversed, with 2-chloropyridine aldehydes exhibiting greater reactivity due to the higher electronegativity of chlorine, which better stabilizes the key anionic intermediate. The presence of the electron-withdrawing aldehyde group further activates the pyridine ring towards nucleophilic attack, making this a crucial consideration in synthetic design.

Palladium-Catalyzed Cross-Coupling Reactions: The Reactivity Advantage of the C-Br Bond

The critical, often rate-determining, step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The strength of this bond is therefore a primary determinant of reactivity. The C-Br bond (bond dissociation energy ~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), making 2-bromopyridines more susceptible to oxidative addition under milder conditions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Illustrative data from analogous systems consistently demonstrates that 2-bromopyridines afford higher yields in shorter times and/or at lower temperatures compared to their chloro counterparts. While advances in ligand technology have enabled the efficient coupling of less reactive 2-chloropyridines, this often requires more specialized and sterically demanding ligands, higher catalyst loadings, and more forcing conditions.[1]

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
12-Bromobenzimidazole¹Phenylboronic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O90 / 4~90
22-Chlorobenzimidazole¹Phenylboronic AcidPd₂(dba)₃ (5 mol%) / XPhos (10 mol%)K₃PO₄1,4-Dioxane110 / 12~75

¹ Data for 2-halobenzimidazoles is presented as a representative model for electron-deficient N-heterocycles. The aldehyde group on the pyridine ring is expected to further influence reactivity.[2]

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination, a vital method for C-N bond formation, shows a clear reactivity trend of C-Br > C-Cl. The amination of 2-chloropyridines is notably more challenging, often requiring robust, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition of the C-Cl bond.[3] In instances of di-halogenated pyridines containing both bromine and chlorine, palladium-catalyzed amination can proceed with high chemoselectivity at the C-Br position.

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
12-Bromobenzimidazole¹MorpholinePd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%)NaOtBuToluene100 / 6~95
22-Chlorobenzimidazole¹MorpholinePd(OAc)₂ (5 mol%) / RuPhos (7.5 mol%)Cs₂CO₃t-BuOH110 / 18~80

¹ Data for 2-halobenzimidazoles is presented as a representative model for electron-deficient N-heterocycles.[2]

Nucleophilic Aromatic Substitution (SNAr): The Reactivity Advantage of the C-Cl Bond

In SNAr reactions, the established reactivity trend for halogens is often the reverse of that seen in cross-coupling: F > Cl > Br > I.[4] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The more electronegative the halogen, the better it can stabilize the developing negative charge in the transition state leading to this intermediate.[4]

The pyridine nitrogen and the aldehyde group, both being electron-withdrawing, render the 2-position highly electron-deficient and thus prime for nucleophilic attack. Consequently, 2-chloropyridine aldehydes are generally more reactive in SNAr reactions than their bromo counterparts. This differential reactivity is elegantly demonstrated in systems containing both chloro and bromo substituents, where nucleophilic substitution occurs selectively at the chloro-substituted position under non-catalytic conditions.[5]

Table 3: Comparison of Factors in SNAr Reactivity

Feature2-Chloropyridine Aldehyde2-Bromopyridine AldehydeRationale
Ring Activation High (activated by pyridine N and aldehyde)High (activated by pyridine N and aldehyde)Both substrates are highly activated towards nucleophilic attack.
Halogen Electronegativity Higher (Cl: 3.16)Lower (Br: 2.96)Chlorine's higher electronegativity better stabilizes the negative charge in the transition state.
Leaving Group Ability GoodBetterBromide is a better leaving group than chloride in the elimination step.
Overall SNAr Reactivity Generally HigherGenerally LowerThe rate-determining nucleophilic attack is favored by the more electronegative chlorine.

Experimental Protocols

Representative Protocol for Comparative Suzuki-Miyaura Coupling

This protocol can be used to directly compare the reactivity of a 2-bromopyridine aldehyde and a 2-chloropyridine aldehyde under identical conditions.

Materials:

  • 2-Halopyridine aldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, 5 mL)

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube, add the 2-halopyridine aldehyde, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the tube with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Place the tube in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Compare the reaction times and isolated yields for the bromo and chloro substrates.

Representative Protocol for Buchwald-Hartwig Amination of a 2-Chloropyridine Aldehyde

This protocol employs a robust catalyst system typically required for the amination of less reactive aryl chlorides.

Materials:

  • 2-Chloropyridine aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 2-chloropyridine aldehyde and a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical considerations for the reactions discussed.

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Boronate_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Boronate_Complex Transmetalation Boronate_Complex->Pd0 Reductive Elimination Product Ar-Ar' Boronate_Complex->Product ArylHalide 2-Halo-Py-CHO (Ar-X) ArylHalide->OA_Complex BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Boronate_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Logic Decision Framework: Bromo vs. Chloro Pyridine Aldehyde cluster_0 Reaction Type cluster_1 Recommended Substrate cluster_2 Key Rationale ReactionType Desired Transformation? PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) ReactionType->PdCoupling C-C or C-N Bond Formation SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr C-Nu Bond Formation Bromo 2-Bromopyridine Aldehyde PdCoupling->Bromo Chloro 2-Chloropyridine Aldehyde SNAr->Chloro Rationale_Br Weaker C-Br Bond Faster Oxidative Addition Milder Conditions Bromo->Rationale_Br Rationale_Cl Higher Halogen Electronegativity Stabilized Meisenheimer Complex Faster Nucleophilic Attack Chloro->Rationale_Cl

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromopyridine-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. 2-Bromopyridine-4-carboxaldehyde has emerged as a versatile intermediate in the synthesis of a variety of heterocyclic compounds with promising therapeutic applications. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this key starting material, supported by available experimental data and detailed protocols.

While extensive research on a wide array of simple derivatives of this compound with direct comparative biological data is still emerging, existing studies highlight its crucial role in the development of potent bioactive molecules, including enzyme inhibitors and anticancer agents. This guide synthesizes the available information to offer insights into the therapeutic promise of this class of compounds.

Comparative Analysis of Biological Activity

Recent drug discovery efforts have utilized this compound as a foundational element for creating complex molecules with targeted biological actions. Notably, its derivatives have been investigated for their potential as enzyme inhibitors and as components of metal-based anticancer complexes.

Enzyme Inhibitory Activity: Glycine Transporter 1 (GlyT1) Inhibitors

A study focused on the development of novel inhibitors for Glycine Transporter 1 (GlyT1), a target for neurological disorders, employed this compound in the synthesis of a series of 2-phenyl-4-pyridyl derivatives. The inhibitory activities of these compounds were evaluated, and the half-maximal inhibitory concentrations (IC50) were determined, providing a basis for preliminary structure-activity relationship (SAR) analysis.

Compound IDSubstitution on Phenyl RingGlyT1 Inhibitory Activity (IC50, nM)
7f 2-FluoroModerate Activity
7g 3-FluoroModerate Activity
7i 2-MethoxyLower Activity than fluoro derivatives
7j 3-MethoxyLower Activity than fluoro derivatives
7l 4-(Trifluoromethyl)Decreased Activity
7m 3-(Trifluoromethyl)8.2
7n 4-(Trifluoromethoxy)7.3
7o 3-(Trifluoromethoxy)7.9

Note: This table is compiled from data presented in a study on phenylpyridine derivatives as GlyT1 inhibitors. "Moderate Activity" and "Lower Activity" are qualitative descriptions from the source where specific IC50 values were not provided for all compounds in the primary text. The numerical values represent potent activity.

The data suggests that electron-withdrawing substituents at the meta-position of the phenyl ring, such as trifluoromethyl and trifluoromethoxy groups, significantly enhance the inhibitory potency against GlyT1.

Anticancer Potential: Metal Complexes

This compound has also been used as a precursor for synthesizing ligands in metal-based complexes with potential anticancer properties. One study reported the synthesis of a 2-(2-Bromopyridin-4-yl)-1H-imidazo[4,5-f][1][2]phenanthroline ligand, which was then complexed with Ruthenium(II), Iridium(III), and Rhenium(I).[3] The resulting complexes were evaluated for their cytotoxic effects.

While a direct comparison of a series of simple organic derivatives is not available, the Ruthenium complex, [RuL], demonstrated significant anticancer activity against the triple-negative breast cancer cell line MDA-MB-231, even in the absence of light activation.[3] This highlights the potential of using this compound as a scaffold to develop novel chemotherapeutic agents. The bromine substituent is noted to increase the lipophilicity of the resulting molecules, which can enhance their interaction with biological membranes.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound derivatives.

Synthesis of 2-phenyl-4-pyridyl Derivatives

The general synthetic route for 2-phenyl-4-pyridyl derivatives involves a Suzuki coupling reaction. This compound is reacted with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a suitable solvent system like dimethoxyethane and water.[4] The resulting 2-phenyl-pyridine-4-carboxaldehyde can then be further modified, for instance, through reductive amination to introduce various side chains.

Glycine Transporter 1 (GlyT1) Inhibition Assay

The inhibitory activity of the synthesized compounds on GlyT1 is typically assessed using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 are used. The assay measures the uptake of radiolabeled glycine (e.g., [³H]glycine) into the cells in the presence and absence of the test compounds. The cells are incubated with the test compound and [³H]glycine for a specific period. After incubation, the cells are washed to remove excess radiolabel, and the intracellular radioactivity is measured using a scintillation counter. The IC50 value, representing the concentration of the compound that inhibits 50% of the glycine uptake, is then calculated from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the metal complexes derived from the this compound ligand was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Path from Synthesis to Biological Target

To better understand the processes involved in the research and development of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be targeted by such compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Chemical Reaction (e.g., Suzuki Coupling, Condensation) Start->Reaction Derivatives Synthesized Derivatives Reaction->Derivatives Purification Purification & Characterization (NMR, MS) Derivatives->Purification InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Purification->InVitro Data Quantitative Data (IC50, MIC) InVitro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

General workflow for synthesis and evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal1 Signaling Protein 1 Receptor->Signal1 Transporter Enzyme/Transporter (e.g., GlyT1) Signal2 Signaling Protein 2 Signal1->Signal2 Effector Effector Protein Signal2->Effector TF Transcription Factor Signal2->TF Response Cellular Response (e.g., Apoptosis, Neurotransmission) Effector->Response Gene Gene Expression TF->Gene Gene->Response Ligand External Signal Ligand->Receptor Inhibitor This compound Derivative Inhibitor->Transporter

Hypothetical signaling pathway modulation.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of reaction pathways and the precise characterization of resulting products are paramount. This guide provides a comparative spectroscopic analysis of two common reaction products derived from 2-Bromopyridine-4-carboxaldehyde: the alcohol product from reduction and a representative Schiff base product from condensation.

This technical document outlines the detailed experimental protocols for the synthesis of (2-bromopyridin-4-yl)methanol and N-((2-bromopyridin-4-yl)methylene)aniline. It presents a comprehensive comparison of their spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), to facilitate unambiguous product identification and characterization.

Reaction Pathways and Spectroscopic Analysis Workflow

The transformation of this compound into its alcohol or Schiff base derivatives follows distinct reaction pathways, each yielding a product with a unique spectroscopic fingerprint. The logical workflow for the synthesis and subsequent spectroscopic analysis is depicted below.

G cluster_reaction Reaction Synthesis cluster_analysis Spectroscopic Analysis This compound This compound Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) This compound->Reduction (e.g., NaBH4) Condensation (e.g., Aniline) Condensation (e.g., Aniline) This compound->Condensation (e.g., Aniline) (2-bromopyridin-4-yl)methanol (2-bromopyridin-4-yl)methanol Reduction (e.g., NaBH4)->(2-bromopyridin-4-yl)methanol Schiff Base Schiff Base Condensation (e.g., Aniline)->Schiff Base Product Isolation & Purification Product Isolation & Purification (2-bromopyridin-4-yl)methanol->Product Isolation & Purification Schiff Base->Product Isolation & Purification NMR Spectroscopy NMR Spectroscopy Product Isolation & Purification->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Product Isolation & Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Product Isolation & Purification->Mass Spectrometry Data Interpretation & Comparison Data Interpretation & Comparison NMR Spectroscopy->Data Interpretation & Comparison IR Spectroscopy->Data Interpretation & Comparison Mass Spectrometry->Data Interpretation & Comparison

Caption: Reaction pathways and analytical workflow.

Experimental Protocols

Synthesis of (2-bromopyridin-4-yl)methanol (Reduction)

To a solution of this compound (1.0 g, 5.38 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.22 g, 5.92 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford (2-bromopyridin-4-yl)methanol as a white solid.

Synthesis of N-((2-bromopyridin-4-yl)methylene)aniline (Schiff Base Formation)

A solution of this compound (1.0 g, 5.38 mmol) and aniline (0.50 g, 5.38 mmol) in ethanol (25 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield N-((2-bromopyridin-4-yl)methylene)aniline as a crystalline solid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material and its two reaction products.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
Proton AssignmentThis compound(2-bromopyridin-4-yl)methanolN-((2-bromopyridin-4-yl)methylene)aniline
Aldehyde/Iminyl H~10.1 (s, 1H)-~8.5 (s, 1H)
Pyridine H-3~7.8 (d, J=5.0 Hz, 1H)~7.4 (d, J=5.0 Hz, 1H)~7.9 (d, J=5.0 Hz, 1H)
Pyridine H-5~7.9 (s, 1H)~7.3 (s, 1H)~8.0 (s, 1H)
Pyridine H-6~8.6 (d, J=5.0 Hz, 1H)~8.4 (d, J=5.0 Hz, 1H)~8.7 (d, J=5.0 Hz, 1H)
CH₂OH-~4.7 (d, J=5.5 Hz, 2H)-
OH-~2.5 (t, J=5.5 Hz, 1H)-
Phenyl H--~7.2-7.5 (m, 5H)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
Carbon AssignmentThis compound(2-bromopyridin-4-yl)methanolN-((2-bromopyridin-4-yl)methylene)aniline
C=O / C=N~192.0-~160.0
Pyridine C-2 (C-Br)~144.0~145.0~144.5
Pyridine C-3~122.0~120.0~121.5
Pyridine C-4~140.0~155.0~141.0
Pyridine C-5~125.0~121.0~124.0
Pyridine C-6~151.0~150.0~151.5
CH₂OH-~63.0-
Phenyl C (ipso)--~152.0
Phenyl C--~121.0, 126.0, 129.0
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional GroupThis compound(2-bromopyridin-4-yl)methanolN-((2-bromopyridin-4-yl)methylene)aniline
C=O (Aldehyde)~1705--
O-H (Alcohol)-~3300 (broad)-
C=N (Imine)--~1625
C-H (Aromatic)~3050~3050~3060
C=C, C=N (Pyridine)~1580, 1550~1585, 1555~1590, 1560
C-Br~680~680~685
Table 4: Mass Spectrometry (MS) Data (m/z)
IonThis compound(2-bromopyridin-4-yl)methanolN-((2-bromopyridin-4-yl)methylene)aniline
[M]⁺185/187187/189260/262
[M-H]⁺184/186--
[M-Br]⁺106108181
[M-CHO]⁺156/158--
[M-CH₂OH]⁺-156/158-
Ph-N=CH⁺--104

Note: The presence of bromine results in characteristic isotopic patterns ([M]⁺ and [M+2]⁺) in the mass spectra with approximately equal intensity.

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data relies on understanding the logical relationships between the functional groups present in the molecules and their corresponding spectral signals.

G cluster_aldehyde This compound cluster_alcohol (2-bromopyridin-4-yl)methanol cluster_schiff_base Schiff Base Aldehyde_Group Aldehyde (-CHO) Aldehyde_H_NMR ¹H NMR: ~10.1 ppm (s) Aldehyde_Group->Aldehyde_H_NMR Aldehyde_C_NMR ¹³C NMR: ~192.0 ppm Aldehyde_Group->Aldehyde_C_NMR Aldehyde_IR IR: ~1705 cm⁻¹ (C=O) Aldehyde_Group->Aldehyde_IR Aldehyde_MS MS: [M-CHO]⁺ fragment Aldehyde_Group->Aldehyde_MS Alcohol_Group Alcohol (-CH₂OH) Alcohol_H_NMR ¹H NMR: ~4.7 ppm (d), ~2.5 ppm (t) Alcohol_Group->Alcohol_H_NMR Alcohol_C_NMR ¹³C NMR: ~63.0 ppm Alcohol_Group->Alcohol_C_NMR Alcohol_IR IR: ~3300 cm⁻¹ (broad O-H) Alcohol_Group->Alcohol_IR Alcohol_MS MS: [M-CH₂OH]⁺ fragment Alcohol_Group->Alcohol_MS Imine_Group Imine (-CH=N-) Imine_H_NMR ¹H NMR: ~8.5 ppm (s) Imine_Group->Imine_H_NMR Imine_C_NMR ¹³C NMR: ~160.0 ppm Imine_Group->Imine_C_NMR Imine_IR IR: ~1625 cm⁻¹ (C=N) Imine_Group->Imine_IR Imine_MS MS: [Ph-N=CH]⁺ fragment Imine_Group->Imine_MS

Caption: Key spectroscopic correlations for functional groups.

This guide provides a foundational framework for the spectroscopic analysis of reaction products derived from this compound. The presented data and methodologies serve as a valuable resource for the efficient and accurate characterization of these and similar compounds in a research and development setting.

A Comparative Guide to the Synthetic Routes of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Bromopyridine-4-carboxaldehyde is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. This guide provides a comprehensive comparison of various synthetic routes to this important aldehyde, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the findings.

The synthesis of this compound can be approached from several different precursors, each with its own set of advantages and disadvantages. The primary strategies involve the oxidation of a methyl or alcohol group, the reduction of a nitrile or a carboxylic acid, or the hydrolysis of a dihalomethyl group. This guide will delve into the specifics of each of these routes, presenting the available quantitative data in a clear and comparable format.

Comparison of Synthetic Performance

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Starting MaterialReagentsReaction TimeTemperature (°C)Yield (%)
(2-bromopyridin-4-yl)methanolDMSO, N,N'-dicyclohexylcarbodiimide, H3PO41.5 hRoom Temp.88%[1]
(2-bromopyridin-4-yl)methanolOxalyl dichloride, DMSO, triethylamine (Swern Oxidation)1.5 h-78 to rt62%
(2-bromopyridin-4-yl)methanolManganese(IV) oxide (MnO2)54 h20Not specified
2-bromo-4-(dibromomethyl)pyridineNot specified (Hydrolysis)Not specifiedNot specifiedGood overall yield[1]
2-bromoisonicotinic acid1) NEt3, ethyl chloroformate, 2) LiAlH41) 1 h, 2) 30 min1) rt, 2) -7888% (for subsequent oxidation step)[1]
2-bromopyridine-4-carbonitrileDIBAL-H2 h (at -78°C) then 6 h-78 to rtNot specified

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic strategies, the following diagram illustrates the key transformations.

Synthetic_Routes cluster_oxidation Oxidation Routes cluster_reduction Reduction Routes cluster_hydrolysis Hydrolysis Route 2-bromo-4-methylpyridine 2-bromo-4-methylpyridine Target This compound 2-bromo-4-methylpyridine->Target Oxidation (2-bromopyridin-4-yl)methanol (2-bromopyridin-4-yl)methanol (2-bromopyridin-4-yl)methanol->Target Oxidation 2-bromopyridine-4-carbonitrile 2-bromopyridine-4-carbonitrile 2-bromopyridine-4-carbonitrile->Target Reduction (DIBAL-H) 2-bromoisonicotinic acid 2-bromoisonicotinic acid 2-bromoisonicotinic acid->(2-bromopyridin-4-yl)methanol Reduction 2-bromo-4-(dibromomethyl)pyridine 2-bromo-4-(dibromomethyl)pyridine 2-bromo-4-(dibromomethyl)pyridine->Target Hydrolysis

Caption: Synthetic pathways to this compound.

Experimental Protocols

Below are detailed experimental protocols for some of the key synthetic routes discussed.

Route 1: Oxidation of (2-bromopyridin-4-yl)methanol

This route offers a direct conversion of the corresponding alcohol to the aldehyde and has been reported with several oxidizing agents.

a) Using DMSO, N,N'-dicyclohexylcarbodiimide, and H3PO4

This method provides a high yield under mild conditions.

  • Procedure: To a solution of (2-bromopyridin-4-yl)methanol in a suitable solvent such as DMSO, add N,N'-dicyclohexylcarbodiimide and a catalytic amount of phosphoric acid. Stir the reaction mixture at room temperature for 1.5 hours. The product, this compound, can be isolated and purified using standard techniques. This method has been reported to yield 88% of the desired product.[1]

b) Swern Oxidation

A classic and reliable method for the oxidation of primary alcohols.

  • Procedure: In a typical Swern oxidation, a solution of oxalyl chloride in a chlorinated solvent like dichloromethane is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by the addition of a solution of (2-bromopyridin-4-yl)methanol in the same solvent. After stirring for a short period, a hindered base such as triethylamine is added, and the reaction is allowed to warm to room temperature. The product is then extracted and purified. A yield of 62% has been reported for this transformation.

Route 2: Two-Step Synthesis from 2-bromoisonicotinic acid

This route involves the reduction of the carboxylic acid to the alcohol, followed by oxidation to the aldehyde.

  • Procedure:

    • Reduction of 2-bromoisonicotinic acid: The carboxylic acid is first activated, for example, by forming a mixed anhydride with ethyl chloroformate in the presence of triethylamine. This intermediate is then reduced to (2-bromopyridin-4-yl)methanol using a strong reducing agent like lithium aluminum hydride (LiAlH4) at low temperatures (-78 °C).

    • Oxidation of (2-bromopyridin-4-yl)methanol: The resulting alcohol is then oxidized to this compound using one of the methods described in Route 1. The oxidation step using DMSO, N,N'-dicyclohexylcarbodiimide, and H3PO4 has been reported with an 88% yield.[1]

Route 3: Hydrolysis of 2-bromo-4-(dibromomethyl)pyridine

This method provides a route from a gem-dihalide intermediate.

  • Procedure: The synthesis of this compound can be achieved through the hydrolysis of 2-bromo-4-(dibromomethyl)pyridine. While specific conditions for this hydrolysis step are not detailed in the available literature, it is reported to proceed in good overall yield as part of a two-step synthesis to various bromo-pyridine carbaldehyde scaffolds.[1]

Route 4: Reduction of 2-bromopyridine-4-carbonitrile

The reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that can stop the reduction at the aldehyde stage.

  • Procedure: A general procedure for the reduction of a nitrile to an aldehyde involves dissolving the nitrile in a dry, inert solvent such as dichloromethane (DCM) or toluene and cooling the solution to -78 °C under a nitrogen atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) (typically 1 M in a suitable solvent) is then added dropwise. The reaction is maintained at -78 °C for a period of time (e.g., 2 hours) before being slowly warmed to room temperature and stirred for several more hours. The reaction is then quenched, and the product is worked up. While a specific yield for the reduction of 2-bromopyridine-4-carbonitrile is not provided in the searched literature, this method is a standard transformation in organic synthesis.

Conclusion

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. The oxidation of (2-bromopyridin-4-yl)methanol using DMSO and DCC appears to be a high-yielding and efficient method. The two-step synthesis from 2-bromoisonicotinic acid also provides a viable route with a good overall yield for the oxidation step. Further investigation and optimization of the other routes, such as the direct oxidation of 2-bromo-4-methylpyridine and the reduction of 2-bromopyridine-4-carbonitrile, may reveal them to be competitive alternatives. Researchers are encouraged to consider the safety and environmental impact of the reagents and solvents used in each of these synthetic pathways.

References

A Comparative Guide to Analytical Methods for the Validation of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 2-Bromopyridine-4-carboxaldehyde is critical for ensuring the quality and consistency of final products. This guide provides a comparative overview of potential analytical methods for the validation of this compound, offering insights into their performance based on data from structurally similar compounds. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes the anticipated performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound, based on typical validation parameters observed for analogous compounds.

Validation ParameterHPLC Method (Projected)GC-MS Method (Projected)UV-Vis Spectrophotometry (Projected)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~0.1-1 µg/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~0.5-5 µg/mL

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of non-volatile compounds like this compound. A reverse-phase method is proposed based on methods for similar pyridine derivatives.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-280 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic properties.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Derivatization (if necessary): Oximation or silylation to increase volatility and thermal stability.

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 50-300.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it is less specific than chromatographic techniques.

  • Instrumentation: A UV-Vis Spectrophotometer.

  • Solvent: A UV-transparent solvent in which this compound is soluble (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound across the UV-Vis spectrum.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to any of the techniques described above.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte Characterization B Technique Selection (HPLC, GC-MS, UV-Vis) A->B C Parameter Optimization B->C D Specificity C->D Finalized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Testing I->J Validated Method K Quality Control Checks J->K

Caption: Workflow for Analytical Method Validation.

Comparison of Analytical Techniques

This diagram provides a visual comparison of the key attributes of the discussed analytical methods.

HPLC HPLC High Specificity High Precision Moderate Cost GCMS GC-MS Very High Specificity High Sensitivity Higher Cost UVVis UV-Vis Spectrophotometry Low Specificity Low Cost High Throughput

Caption: Attributes of Analytical Techniques.

References

A Comparative Guide to Mechanistic Pathways in Reactions of 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and novel mechanistic pathways in reactions involving 2-Bromopyridine-4-carboxaldehyde. The content is designed to assist researchers in selecting optimal synthetic routes by comparing reaction performance with alternative methodologies, supported by experimental data.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For a substrate such as this compound, the Suzuki-Miyaura and Sonogashira couplings are two of the most powerful methods for carbon-carbon bond formation. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide. The choice of catalyst, ligand, and base is critical for achieving high yields.

While specific data for this compound is not extensively documented in a single source, the following table, compiled from studies on structurally similar bromopyridines, provides a strong predictive comparison of catalyst system performance.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001285-95Standard, reliable conditions for aryl bromides.
PdCl₂(dppf)dppfK₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24>90Effective for sterically hindered substrates.

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize substituted alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.

The following table presents a comparison of catalyst systems for the Sonogashira coupling of bromopyridines, which can be extrapolated to this compound.

Catalyst PrecursorCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃N / DMF60685-95Common and highly effective system.
Pd(PPh₃)₄CuIi-Pr₂NHTHFRT - 602-690-98High yields under mild conditions.
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane801290-97Highly active ligand for challenging substrates.
Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene1001085-94Example of a copper-free Sonogashira system.

This is a general protocol for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, CuI, and ligand under an inert atmosphere.

  • Add the degassed solvent and stir for 30 minutes.

  • Add this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, perform an aqueous work-up, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Alkenyl-Pd(II)L2-Br Alkenyl-Pd(II)L2-Br Oxidative_Addition->Alkenyl-Pd(II)L2-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-C#CR Ar-Pd(II)L2-C#CR Transmetalation->Ar-Pd(II)L2-C#CR Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-C#CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C#CR Ar-C#CR Reductive_Elimination->Ar-C#CR Alkenyl-Pd(II)L2-Br->Transmetalation R-C#C-H R-C#C-H Cu(I)-Acetylide Cu(I)-Acetylide R-C#C-H->Cu(I)-Acetylide CuI, Base Cu(I)-Acetylide->Transmetalation to Pd(II) complex

Catalytic cycles of the Sonogashira cross-coupling reaction.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is crucial for the success of a one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.

Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationSelectivityAdvantagesDisadvantages
Sodium TriacetoxyborohydrideSTABHighMild, effective for a wide range of substrates, less toxic.[2]Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNExcellentAllows for convenient one-pot reactions.[3]Highly toxic, generates cyanide byproducts.[2]
Sodium BorohydrideNaBH₄LowCost-effective, potent.[2]Often requires a two-step procedure (pre-formation of imine).[2]
Experimental Protocol: Reductive Amination

This protocol describes a one-pot reductive amination of this compound using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic acid (catalytic amount)

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Dissolve this compound and the amine in the anhydrous solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination Aldehyde Aldehyde Imine_Formation Imine_Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Iminium_Ion Iminium_Ion Imine_Formation->Iminium_Ion [H+] Reduction Reduction Iminium_Ion->Reduction Reducing Agent (e.g., STAB) Product_Amine Product_Amine Reduction->Product_Amine

General workflow for reductive amination.

Alternative Coupling Strategies

While palladium-catalyzed reactions are workhorses in organic synthesis, alternative methods are continuously being developed to overcome some of their limitations.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel catalysis offers a cost-effective alternative to palladium and can be effective for the coupling of 2-halopyridines with alkyl halides.[4]

CatalystLigandReductantSolventTemperature (°C)Typical Yield (%)
NiBr₂·3H₂OBathophenanthrolineMn⁰DMFHigh50-70
Purple Light-Promoted Coupling with Grignard Reagents

A recent development involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. This method proceeds via a single electron transfer (SET) mechanism. While quantitative comparative data is still emerging, this approach presents a potentially greener and more cost-effective alternative.

Conclusion

The choice of reaction for the functionalization of this compound depends on the desired transformation and the specific requirements of the synthetic route.

  • Suzuki-Miyaura and Sonogashira couplings are highly reliable and versatile methods for C-C bond formation, with a wealth of well-established catalyst systems. The choice between them is dictated by the desired coupling partner (organoboron vs. terminal alkyne).

  • Reductive amination provides a direct and efficient route to a wide range of substituted amines. Sodium triacetoxyborohydride is often the reagent of choice due to its high selectivity and lower toxicity.

  • Alternative methods , such as nickel-catalyzed couplings and light-promoted reactions, offer promising avenues for more sustainable and economical syntheses, although they may require further optimization for broad applicability.

This guide provides a framework for selecting the most appropriate methodology for your research needs. It is always recommended to perform small-scale optimization experiments to identify the ideal conditions for a specific substrate combination.

References

A Researcher's Guide to 2-Bromopyridine-4-carboxaldehyde: A Cost-Benefit Analysis for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances chemical reactivity, cost, and availability. 2-Bromopyridine-4-carboxaldehyde is a versatile building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors. This guide provides an objective comparison of its performance against its chloro and iodo analogs, supported by available experimental data, to inform a comprehensive cost-benefit analysis.

Executive Summary

This compound offers a favorable balance of reactivity and cost for many applications in drug discovery and materials science. While the iodo analog exhibits the highest reactivity in common cross-coupling reactions, its significantly higher cost and lower availability can be prohibitive. Conversely, the chloro analog is the most cost-effective but often requires more forcing reaction conditions, which can be a limitation for sensitive substrates. The choice between these building blocks will ultimately depend on the specific synthetic route, the scale of the reaction, and budgetary constraints.

Performance Comparison in Key Reactions

The utility of 2-halopyridine-4-carboxaldehydes is frequently demonstrated in two pivotal reactions for the construction of complex molecular scaffolds: the Suzuki-Miyaura cross-coupling and reductive amination. The nature of the halogen atom directly influences the reactivity in these transformations.

The general trend for reactivity in palladium-catalyzed cross-coupling reactions follows the carbon-halogen bond strength: C-I < C-Br < C-Cl.[1] This means that the iodo-substituted pyridine is the most reactive, followed by the bromo and then the chloro analogs.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the 2-halopyridine-4-carboxaldehyde is a key factor in determining the efficiency of this reaction.

HalogenRelative ReactivityTypical Reaction Conditions
Iodo HighestMilder conditions, lower catalyst loading, shorter reaction times.
Bromo IntermediateModerate conditions, standard catalyst systems often effective.[2]
Chloro LowestOften requires more active catalysts (e.g., with bulky phosphine ligands), higher temperatures, and longer reaction times.[3]

Experimental Data Snapshot: Suzuki-Miyaura Coupling

Reductive Amination

Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds. In this reaction, the aldehyde functional group of the 2-halopyridine-4-carboxaldehyde is the primary reactive site. The halogen at the 2-position can influence the electronic properties of the aldehyde, but its impact on the reaction outcome is generally less pronounced than in cross-coupling reactions.

HalogenExpected Influence on Reactivity
Iodo Minimal electronic effect on the aldehyde reactivity compared to bromo and chloro analogs.
Bromo Minimal electronic effect on the aldehyde reactivity compared to iodo and chloro analogs.
Chloro The higher electronegativity of chlorine may slightly increase the electrophilicity of the aldehyde carbonyl, potentially leading to faster imine formation.

Experimental Data Snapshot: Reductive Amination

A study on the reductive amination of various aromatic aldehydes with benzylamine using a cobalt-based catalyst reported high yields (72-96%).[5] While this study did not include the specific 2-halopyridine-4-carboxaldehydes, it demonstrates the general efficiency of the reaction. For these substrates, the choice of reducing agent and reaction conditions will likely have a more significant impact on the yield than the nature of the halogen.

Cost-Benefit Analysis

The selection of the optimal 2-halopyridine-4-carboxaldehyde is a trade-off between reactivity and cost.

CompoundRepresentative Cost (per gram)BenefitsDrawbacks
2-Iodo pyridine-4-carboxaldehydeHigh (e.g., ~$200/g for 2-chloro-4-iodopyridine-3-carboxaldehyde)Highest reactivity, milder reaction conditions, potentially higher yields.High cost, lower commercial availability.
2-Bromo pyridine-4-carboxaldehydeModerate (e.g., ~$15-25/g)Good balance of reactivity and cost, widely available.May require slightly more forcing conditions than the iodo analog.
2-Chloro pyridine-4-carboxaldehydeLow (e.g., ~$5-15/g)Most cost-effective, readily available in bulk.Lower reactivity, often requires specialized catalysts and harsher conditions.

Application in Drug Discovery: PIM1 Kinase Inhibitors

Pyridine-based scaffolds are common in many kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The PIM1 kinase, a serine/threonine kinase implicated in various cancers, is a prominent target for inhibitors featuring a pyridine core.[6][7] The JAK/STAT signaling pathway is a major upstream regulator of PIM1 expression.[8]

PIM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1_protein PIM1 Protein Substrate Substrate (e.g., Bad, p27) PIM1_protein->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cell_Survival Cell Survival & Proliferation Phosphorylated_Substrate->Cell_Survival Promotes PIM1_gene PIM1 Gene STAT_dimer->PIM1_gene Transcription Activation PIM1_mRNA PIM1 mRNA PIM1_gene->PIM1_mRNA Transcription PIM1_mRNA->PIM1_protein Translation

Caption: The JAK/STAT signaling pathway leading to PIM1 kinase expression.

The synthesis of PIM1 inhibitors often involves the use of halopyridines as key intermediates. For example, the pan-PIM kinase inhibitor AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative, highlights the importance of such building blocks in medicinal chemistry.[6][9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridine-4-carboxaldehyde

This protocol provides a general starting point and may require optimization for specific substrates.

Suzuki_Workflow start Start setup Reaction Setup: - 2-Halopyridine-4-carboxaldehyde (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) start->setup inert Inert Atmosphere: Evacuate and backfill with N2 or Ar (3x) setup->inert solvent Add Degassed Solvent: (e.g., Dioxane/Water 4:1) inert->solvent heat Heat Reaction: (e.g., 80-100 °C) solvent->heat monitor Monitor Progress: (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine - Dry and concentrate monitor->workup purify Purification: (Column Chromatography) workup->purify product Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Halopyridine-4-carboxaldehyde (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dry reaction vessel, add the 2-halopyridine-4-carboxaldehyde, arylboronic acid, base, and palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Reductive Amination of 2-Halopyridine-4-carboxaldehyde

This protocol is a general guideline and may need to be adapted for specific amines and reducing agents.

Reductive_Amination_Workflow start Start mix Mix: - 2-Halopyridine-4-carboxaldehyde (1.0 eq) - Amine (1.0-1.2 eq) - Solvent (e.g., Methanol, THF) start->mix imine Imine Formation: (May be acid or base catalyzed) mix->imine reduce Add Reducing Agent: (e.g., NaBH4, NaBH(OAc)3) imine->reduce stir Stir at Room Temperature reduce->stir monitor Monitor Progress: (TLC or LC-MS) stir->monitor quench Quench Reaction: (e.g., with water or saturated NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify: (Column Chromatography) extract->purify product Product purify->product

Caption: A general workflow for a one-pot reductive amination reaction.

Materials:

  • 2-Halopyridine-4-carboxaldehyde (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, dichloromethane, THF)

  • (Optional) Acid catalyst (e.g., acetic acid)

Procedure:

  • Dissolve the 2-halopyridine-4-carboxaldehyde and the amine in the chosen solvent.

  • (Optional) Add a catalytic amount of acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent portion-wise, controlling any temperature increase.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The cost-benefit analysis of using this compound in comparison to its chloro and iodo counterparts reveals it to be a well-balanced choice for many synthetic applications. It offers a significant reactivity advantage over the less expensive 2-chloro analog, often leading to higher yields under milder conditions. While the 2-iodo analog provides the highest reactivity, its prohibitive cost makes it suitable primarily for small-scale syntheses or particularly challenging transformations where maximizing yield is paramount. For large-scale campaigns and projects where cost is a major driver, the development of robust catalytic systems for the less reactive but more economical 2-chloropyridine-4-carboxaldehyde may be a worthwhile investment. Ultimately, the optimal choice will be dictated by a careful consideration of the specific chemical transformation, project timelines, and budgetary constraints.

References

A Comparative Guide to the Applications of 2-Bromopyridine-4-carboxaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromopyridine-4-carboxaldehyde is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its utility stems from the presence of two reactive functional groups: a bromine atom at the 2-position and a carboxaldehyde group at the 4-position of the pyridine ring. This guide provides a comparative analysis of this compound's performance against its common alternative, 2-Chloropyridine-4-carboxaldehyde, in key synthetic transformations, supported by experimental data. Additionally, it delves into the application of this compound in the synthesis of kinase inhibitors and illustrates the relevant signaling pathways.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide in these reactions is a critical factor, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step to the palladium(0) catalyst.[1] Consequently, this compound is generally more reactive than its chloro-analogue in these reactions, often leading to higher yields under milder conditions.

Below is a comparative summary of the performance of 2-bromo and 2-chloro pyridines in three major cross-coupling reactions, based on data for analogous compounds.

Table 1: Comparison of 2-Bromo- vs. 2-Chloro-pyridines in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridineArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95[2]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[2]

Table 2: Comparison of 2-Bromo- vs. 2-Chloro-pyridines in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[2][3]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOBuᵗ1,4-Dioxane10012~85-95[2]

Table 3: Comparison of 2-Bromo- vs. 2-Chloro-pyridines in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine derivativeTerminal AlkynePd(PPh₃)₂Cl₂, CuIDiisopropylamineTHFRoom Temp3High
2-Chloropyridine derivativeTerminal AlkynePd(PPh₃)₂Cl₂, CuIDiisopropylamineTHFHigher TempLongerModerate

Note: Data for Sonogashira coupling is a qualitative representation based on the general reactivity trend (Br > Cl).[1]

The experimental data for analogous compounds clearly indicates that bromopyridines are generally more reactive and provide higher yields in shorter reaction times for Suzuki-Miyaura and Buchwald-Hartwig reactions compared to their chloro counterparts.

Performance in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, 2-chloropyridines are often more reactive than 2-bromopyridines in nucleophilic aromatic substitution (SNAr) reactions. This is because the more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step in SNAr.[2]

Table 4: Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductReactivity ComparisonReference
2-Bromo-4-chloropyridineMethoxideNot specified2-Bromo-4-methoxypyridineChloride is selectively displaced over bromide.[2]

This selective displacement highlights the higher reactivity of the chloro-substituent in SNAr reactions.

Experimental Protocols

Detailed experimental protocols for key reactions involving 2-halopyridines are provided below. These can be adapted for this compound.

Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reaction vessel, add 2-bromo-4-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a 5:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and heat in a microwave reactor to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 min).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Buchwald-Hartwig Amination of a 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1 equiv)

  • Amine (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • BINAP (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromopyridine, amine, Pd(OAc)₂, BINAP, and Cs₂CO₃ to a Schlenk tube.

  • Add degassed toluene.

  • Seal the tube and heat the mixture with stirring to 110 °C for 8 hours.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired product.[5]

Sonogashira Coupling of an Aryl Halide

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aryl halide in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.

  • Stir the reaction for 3 hours.

  • Dilute with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Application in the Synthesis of Kinase Inhibitors

Pyridine-containing compounds are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors, including those targeting the p38 MAP kinase and Janus kinase (JAK) signaling pathways, which are implicated in inflammatory diseases and cancer.[6][7]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 can block this signaling cascade, offering a therapeutic strategy for inflammatory diseases. The pyridinylimidazole class of compounds are well-known p38 MAP kinase inhibitors.

p38_pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAP Kinase mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) downstream->cytokines inhibitor Pyridinyl-based Inhibitor (Synthesized from This compound) inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases transduces cytokine-mediated signals via the Signal Transducer and Activator of Transcription (STAT) pathway. Dysregulation of this pathway is associated with autoimmune disorders and myeloproliferative neoplasms. JAK inhibitors can interfere with this signaling cascade.

jak_stat_pathway cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates gene Gene Transcription inhibitor JAK Inhibitor (Pyrrolopyrimidine core from This compound) inhibitor->jak

Caption: JAK-STAT Signaling Pathway and Inhibition.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue makes it a preferred choice for the efficient construction of complex molecules, including potent kinase inhibitors. The choice between 2-bromo- and 2-chloropyridine-4-carboxaldehyde will depend on the specific synthetic strategy, with the bromo-derivative being advantageous for cross-coupling reactions and the chloro-derivative for nucleophilic aromatic substitutions. This understanding allows researchers to make informed decisions in the design and execution of synthetic routes for novel therapeutic agents.

References

Patent Landscape Analysis: Synthesis and Application of 2-Bromopyridine-4-carboxaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Patented Methodologies

This guide provides a comprehensive overview of the patent landscape surrounding the synthesis and utilization of 2-Bromopyridine-4-carboxaldehyde, a key intermediate in the development of novel therapeutics. By summarizing quantitative data, detailing experimental protocols, and visualizing complex pathways, this document serves as a critical resource for researchers engaged in medicinal chemistry and drug discovery.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is a critical step for its subsequent use in the development of pharmacologically active molecules. While direct patent literature for the synthesis of this specific molecule is not abundant, the methodologies can be inferred from the synthesis of its precursors and related compounds. The most prevalent patented routes focus on the synthesis of the precursor, 2-bromo-4-methylpyridine, followed by an oxidation step.

A common strategy involves the Sandmeyer-type reaction of 2-amino-4-methylpyridine. This method, detailed in various patents, offers a reliable and high-yielding route to 2-bromo-4-methylpyridine. The subsequent oxidation to the desired aldehyde, while less explicitly detailed in patents, is a standard organic transformation.

Table 1: Comparison of Patented Synthetic Routes for 2-Bromo-4-methylpyridine (Precursor to this compound)

Patent/Method ReferenceStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)
Sandmeyer-Type Reaction (General)2-Amino-4-methylpyridineHBr, NaNO₂, Br₂Diazotization at low temperature (-5 to 0 °C)85-95>98
CN104974082A2-methyl-4-aminopyridine48% HBr, Bromine, Sodium nitrite-5 °C to 20 °C95Not Specified
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer-Type Reaction

This protocol is a generalized representation of the methodologies found in the patent literature.

Materials:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in 48% hydrobromic acid.

  • Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.

  • Slowly add bromine (1.5-3.0 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.

  • Prepare a solution of sodium nitrite (1.1-1.5 equivalents) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.

  • Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Slowly raise the temperature to 20 °C.

  • Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: Oxidation of 2-Bromo-4-methylpyridine to this compound (Inferred)

While a specific patent detailing this oxidation was not identified, a common method for such a transformation involves an oxidizing agent like selenium dioxide.

Materials:

  • 2-Bromo-4-methylpyridine

  • Selenium dioxide (SeO₂)

  • Dioxane (or other suitable solvent)

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-bromo-4-methylpyridine in a suitable solvent such as dioxane.

  • Add a stoichiometric amount of selenium dioxide.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove selenium byproducts.

  • The filtrate is then concentrated, and the crude product is purified by column chromatography.

Note: The yield and purity for this step would be dependent on the specific reaction conditions and would need to be empirically determined.

Use of this compound in Drug Development

This compound is a valuable building block in the synthesis of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and TGF-β activated kinase 1 (TAK1). These kinases are crucial components of inflammatory signaling pathways, making them attractive targets for the treatment of autoimmune diseases, inflammatory disorders, and cancer.

Patents such as WO2017004133A1, US9943516B2, and WO2017127430A1 describe the use of IRAK4 inhibitors in treating a range of conditions. This compound serves as a key starting material for the synthesis of the core scaffolds of these inhibitors.

Table 2: Application of this compound in the Synthesis of Kinase Inhibitors

Target KinaseTherapeutic AreaPatent ExampleRole of this compound
IRAK4Inflammatory Diseases, Autoimmune Disorders, CancerWO2017004133A1, US9943516B2Key intermediate for the synthesis of the pyrazolopyrimidine core
TAK1Inflammatory Diseases, Cancer-Precursor for the elaboration of the inhibitor scaffold
Detailed Experimental Protocol: Synthesis of an IRAK4 Inhibitor Intermediate

The following is a representative, generalized protocol for the initial step in the synthesis of an IRAK4 inhibitor using this compound, based on common organic synthesis reactions.

Materials:

  • This compound

  • A substituted amine (e.g., an aniline or piperazine derivative)

  • A reducing agent (e.g., sodium triacetoxyborohydride)

  • A suitable solvent (e.g., dichloromethane, dichloroethane)

  • Acetic acid (as a catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the substituted amine (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Visualizing the Molecular Pathways

To better understand the context in which these synthesized molecules function, the following diagrams illustrate a key synthetic pathway and a relevant signaling cascade.

Synthesis_of_2_Bromopyridine_4_carboxaldehyde 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine 2-Amino-4-methylpyridine->2-Bromo-4-methylpyridine  Sandmeyer-Type  Reaction  (HBr, NaNO2, Br2) This compound This compound 2-Bromo-4-methylpyridine->this compound  Oxidation  (e.g., SeO2)

Caption: Synthetic pathway to this compound.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IL1R IL-1 Receptor (IL-1R) IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Gene_expression Inflammatory Gene Expression NFkB->Gene_expression Translocation Inhibitor IRAK4 Inhibitor (Synthesized from This compound) Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Safety Operating Guide

Proper Disposal of 2-Bromopyridine-4-carboxaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Bromopyridine-4-carboxaldehyde is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information, outlining the procedural steps for its proper disposal to minimize environmental impact and ensure personnel safety.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to recognize the potential hazards associated with this compound. This compound is classified as a hazardous substance, and all waste containing it must be handled accordingly.[1]

In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand. For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. This includes:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Dust mask type N95 (US) or equivalentTo avoid inhalation of dust/particles.

Work should always be conducted in a well-ventilated area or under a chemical fume hood.

Hazard Identification and Classification

This compound is associated with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]

  • Causes skin irritation (Skin Irritation - Category 2).[1][3]

  • Causes serious eye irritation (Eye Irritation - Category 2A).[1][3]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3).[1]

GHS Hazard Pictogram:

alt text

Signal Word: Warning

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be carried out in strict adherence to all federal, state, and local regulations.

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies (e.g., pipette tips, weighing paper), must be segregated as hazardous waste. Do not mix this waste with other waste streams.

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2] The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's EHS department. The primary method of disposal for such halogenated organic compounds is high-temperature incineration.

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[2]

Workflow for the Proper Disposal of this compound A Waste Generation (this compound and contaminated materials) B Segregate as Hazardous Waste A->B C Containerize in a Compatible and Sealed Container B->C D Label Container Clearly 'Hazardous Waste' 'this compound' C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Company E->F G High-Temperature Incineration F->G H Final Disposal G->H

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromopyridine-4-carboxaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Quantitative Hazard and Precautionary Data:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312 + P330
Skin Irritation (Category 2)H315: Causes skin irritationP302 + P352
Eye Irritation (Category 2)H319: Causes serious eye irritationP305 + P351 + P338
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation-

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[1]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or equivalent should be used, especially when handling the solid form, to prevent inhalation of dust particles.[1]

  • Skin and Body Protection: A laboratory coat must be worn.

Operational and Disposal Plans

A systematic approach to handling, from receipt of the chemical to its disposal, is critical. The following workflow outlines the necessary steps for safe operations.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Experimental Use cluster_disposal Spill, Decontamination, and Waste Disposal receiving Receiving: Verify container integrity. Check label. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. receiving->storage Upon receipt ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Dust Mask storage->ppe Before handling fume_hood Work in a certified chemical fume hood. ppe->fume_hood weighing Weighing: Handle as a powder, avoid creating dust. Use a ventilated balance enclosure if available. fume_hood->weighing reaction Experimental Use: Follow detailed experimental protocol. Maintain situational awareness. weighing->reaction decontamination Decontamination: Wash work surfaces thoroughly. Clean all equipment used. reaction->decontamination Post-experiment spill Spill Management: Evacuate area. Use absorbent material for small spills. Report large spills. spill->decontamination waste Waste Disposal: Dispose of as hazardous chemical waste. Follow all local and institutional regulations. decontamination->waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Reduction to (2-bromopyridin-4-yl)methanol

The following is a representative protocol for the reduction of this compound to the corresponding alcohol, a common transformation in medicinal chemistry and drug development.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in methanol. Place the flask in an ice bath and begin stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Safety Precautions during the Experiment:

  • Perform all steps in a well-ventilated chemical fume hood.

  • Be cautious during the addition of sodium borohydride as it can react with methanol to produce hydrogen gas.

  • Ensure proper quenching of any unreacted sodium borohydride before solvent removal and workup.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.